4-Ethenyl-2-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80122-44-7 |
|---|---|
Molecular Formula |
C8H7FO |
Molecular Weight |
138.14 g/mol |
IUPAC Name |
4-ethenyl-2-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2 |
InChI Key |
GDCJBJBZVRLINL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Structure of 4-Ethenyl-2-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4-Ethenyl-2-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs—namely 2-fluorophenol, 4-fluorophenol, and 4-vinylphenol—to predict its physicochemical and spectroscopic properties. Detailed experimental protocols for synthesis and characterization are provided to guide researchers in the definitive identification and verification of the structure of this compound. This guide is intended to serve as a valuable resource for chemists and pharmacologists interested in the synthesis and characterization of novel fluorinated phenolic compounds.
Introduction
This compound is a substituted phenolic compound of interest in medicinal chemistry and materials science due to the combined functionalities of a reactive vinyl group, a hydroxyl group, and a fluorine atom. The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, making it a valuable substituent in drug design. The vinyl group offers a site for polymerization and further chemical modifications. This guide outlines the necessary steps for the unambiguous determination of its chemical structure.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its structural analogs. The properties for the target compound are extrapolated based on the trends observed in the related molecules.
| Property | 2-Fluorophenol | 4-Fluorophenol | 4-Vinylphenol | This compound (Predicted) |
| CAS Number | 367-12-4[1][2] | 371-41-5[3] | 2628-17-3[4] | Not readily available |
| Molecular Formula | C₆H₅FO[1][2][5] | C₆H₅FO[3] | C₈H₈O[4] | C₈H₇FO |
| Molecular Weight | 112.10 g/mol [1][2] | 112.10 g/mol | 120.15 g/mol [4] | 138.14 g/mol |
| Boiling Point | 171-172 °C[1][5] | 185 °C | 204-206 °C | ~200-220 °C |
| Melting Point | 16.1 °C[1][5] | 46 °C | 73 °C | ~50-70 °C |
| Density | 1.256 g/mL[1][5] | 1.26 g/mL | 1.059 g/mL | ~1.2-1.3 g/mL |
Synthesis and Purification
A plausible synthetic route for this compound involves the biocatalytic conversion of 2-fluorophenol. A patented method describes a three-step one-pot reaction that could be adapted for this purpose.[6]
Experimental Protocol: Biocatalytic Synthesis
-
Reaction Setup: In a temperature-controlled bioreactor, combine 2-fluorophenol (1a) as the starting material in an aqueous buffer (e.g., potassium phosphate for pH 7-8).
-
Enzymatic Cascade:
-
Introduce tyrosine phenol-lyase (TPL) and pyruvic acid in the presence of ammonium ions to convert 2-fluorophenol to a tyrosine analog (2).
-
Add tyrosine-ammonia-lyase (TAL) or phenyl-ammonia-lyase (PAL) to eliminate ammonia, forming the corresponding p-coumaric acid derivative (3).
-
Finally, introduce a phenolic acid decarboxylase (PAD) to catalyze the decarboxylation to the desired this compound (4a).[6]
-
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) by taking timed samples.
-
Extraction: Upon completion, acidify the reaction mixture to a pH of ~2-3 and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Structure Elucidation Workflow
The definitive structure of the synthesized compound should be confirmed through a combination of spectroscopic techniques.
Spectroscopic Data (Predicted and Experimental Protocols)
Mass Spectrometry (MS)
-
Predicted Molecular Ion (M+) : m/z = 138.0481 (for C₈H₇FO)
-
Experimental Protocol :
-
Sample Preparation : Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis : Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Fragmentation Analysis : Perform MS/MS analysis to observe characteristic fragmentation patterns, such as the loss of CO or the vinyl group, to further confirm the structure.
-
Infrared (IR) Spectroscopy
-
Predicted Characteristic Absorptions :
-
O-H stretch (phenol) : Broad peak around 3200-3600 cm⁻¹
-
C-H stretch (aromatic) : Peaks around 3000-3100 cm⁻¹
-
C-H stretch (vinyl) : Peaks around 3020-3080 cm⁻¹
-
C=C stretch (aromatic) : Peaks around 1500-1600 cm⁻¹
-
C=C stretch (vinyl) : Peak around 1630 cm⁻¹
-
C-F stretch : Strong peak around 1200-1250 cm⁻¹
-
C-O stretch (phenol) : Peak around 1200-1260 cm⁻¹
-
-
Experimental Protocol :
-
Sample Preparation : Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum of a solid sample using a KBr pellet or an ATR accessory.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃) :
-
-OH (phenolic proton) : Broad singlet, δ ~5.0-6.0 ppm
-
Aromatic protons :
-
H-3 : Doublet of doublets, δ ~6.8-7.0 ppm
-
H-5 : Doublet of doublets, δ ~7.0-7.2 ppm
-
H-6 : Doublet, δ ~6.9-7.1 ppm
-
-
Vinyl protons :
-
-CH= : Doublet of doublets, δ ~6.6-6.8 ppm
-
=CH₂ (trans to ring) : Doublet, δ ~5.6-5.8 ppm
-
=CH₂ (cis to ring) : Doublet, δ ~5.1-5.3 ppm
-
-
-
Predicted ¹³C NMR Chemical Shifts (in CDCl₃) :
-
C-1 (C-OH) : δ ~145-150 ppm (doublet due to C-F coupling)
-
C-2 (C-F) : δ ~150-155 ppm (large doublet due to C-F coupling)
-
Aromatic CHs : δ ~115-125 ppm
-
C-4 (C-vinyl) : δ ~130-135 ppm
-
-CH= : δ ~135-140 ppm
-
=CH₂ : δ ~110-115 ppm
-
-
Predicted ¹⁹F NMR Chemical Shifts (in CDCl₃) :
-
A single peak is expected in the typical range for an aryl fluoride, likely between -110 and -140 ppm, referenced to CFCl₃.
-
-
Experimental Protocol :
-
Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR : Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Conclusion
The structural elucidation of this compound requires a systematic approach combining synthesis, purification, and comprehensive spectroscopic analysis. While direct experimental data is not widely published, the predicted physicochemical and spectroscopic properties based on analogous compounds provide a strong foundation for its identification. The experimental protocols detailed in this guide offer a clear pathway for researchers to synthesize and unambiguously confirm the structure of this promising molecule. The successful characterization of this compound will enable its further investigation in various applications, from polymer chemistry to the development of novel therapeutic agents.
References
- 1. 2-Fluorophenol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. WO2016141397A1 - Method for producing p -vinylphenols - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-Ethenyl-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-ethenyl-2-fluorophenol, a valuable intermediate in pharmaceutical and materials science research. The document details established methodologies, including the Wittig reaction and Suzuki-Miyaura coupling, offering specific experimental protocols and quantitative data to facilitate reproducible synthesis.
Executive Summary
The synthesis of this compound can be effectively achieved through two principal chemical transformations. The first approach involves the Wittig reaction, utilizing the commercially available or readily synthesized 2-fluoro-4-hydroxybenzaldehyde as a key starting material. The second prominent method is the Suzuki-Miyaura cross-coupling reaction, which employs 4-bromo-2-fluorophenol and a vinylboron reagent. Both pathways offer distinct advantages and are amenable to laboratory-scale synthesis. This guide provides detailed procedural information for both routes, including the synthesis of the requisite starting materials, to empower researchers in their chemical development endeavors.
Data Presentation
Table 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde (Starting Material for Wittig Route)
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | Hydroxyl Protection | 3-Fluorophenol, Isopropyl Bromide, K₂CO₃, Acetonitrile, Reflux | 1-Fluoro-3-isopropoxybenzene | High | >95 |
| 2 | Bromination | 1-Fluoro-3-isopropoxybenzene, NBS, Acetonitrile, RT | 1-Bromo-2-fluoro-4-isopropoxybenzene | High | >95 |
| 3 | Formylation | 1-Bromo-2-fluoro-4-isopropoxybenzene, i-PrMgCl, THF, -10 to 0 °C; then DMF | 2-Fluoro-4-isopropoxybenzaldehyde | ~91 (crude) | - |
| 4 | Deprotection | 2-Fluoro-4-isopropoxybenzaldehyde, BCl₃ or other Lewis acid, DCM | 2-Fluoro-4-hydroxybenzaldehyde | 76.4 | 99.6 |
Table 2: Synthesis of 4-Bromo-2-fluorophenol (Starting Material for Suzuki-Miyaura Route)
| Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| Bromination | 2-Fluorophenol, Bromine, Dichloromethane, 0 °C to RT | 4-Bromo-2-fluorophenol | 90 | >98 |
Table 3: Synthesis of this compound via Wittig Reaction
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Wittig Olefination | 2-Fluoro-4-hydroxybenzaldehyde | Methyltriphenylphosphonium bromide, KHMDS or other strong base, THF, 0 °C to RT | This compound | Moderate to High |
Table 4: Synthesis of this compound via Suzuki-Miyaura Coupling
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Bromo-2-fluorophenol | Potassium vinyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, 80 °C | This compound | Moderate to High |
Experimental Protocols
Synthesis of Starting Materials
Protocol 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde
This four-step synthesis begins with the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, formylation via a Grignard reaction, and subsequent deprotection.
-
Protection of 3-Fluorophenol: To a solution of 3-fluorophenol in acetonitrile, add potassium carbonate and isopropyl bromide. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC). After cooling, filter the solid and concentrate the filtrate. The residue is purified by distillation or chromatography to yield 1-fluoro-3-isopropoxybenzene.
-
Bromination: Dissolve 1-fluoro-3-isopropoxybenzene in acetonitrile and add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture until the starting material is consumed. The reaction mixture is then worked up with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is dried and concentrated to give 1-bromo-2-fluoro-4-isopropoxybenzene.
-
Formylation: Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous THF and cool to -10 °C. Slowly add a solution of isopropylmagnesium chloride in THF. After stirring, add N,N-dimethylformamide (DMF) dropwise. The reaction is then warmed to room temperature and quenched with an acidic aqueous solution. The product, 2-fluoro-4-isopropoxybenzaldehyde, is extracted, and the organic layer is dried and concentrated.
-
Deprotection: Dissolve the crude 2-fluoro-4-isopropoxybenzaldehyde in dichloromethane and cool to 0 °C. Add a solution of boron trichloride in dichloromethane dropwise. After the reaction is complete, quench with water and extract the product. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to afford 2-fluoro-4-hydroxybenzaldehyde.[1]
Protocol 2: Synthesis of 4-Bromo-2-fluorophenol
This procedure involves the direct bromination of 2-fluorophenol.
-
Dissolve 2-fluorophenol in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluorophenol as an oil.[2]
Synthesis of this compound
Protocol 3: Wittig Reaction
This method converts the aldehyde functional group of 2-fluoro-4-hydroxybenzaldehyde into a vinyl group.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base, such as potassium hexamethyldisilazide (KHMDS) or n-butyllithium, dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of 2-fluoro-4-hydroxybenzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 4: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction provides a reliable method for forming the carbon-carbon bond between the aromatic ring and the vinyl group.[3][4][5][6]
-
To a reaction vessel, add 4-bromo-2-fluorophenol, potassium vinyltrifluoroborate (1.1-1.5 equivalents), and cesium carbonate (2-3 equivalents).
-
Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol %).
-
Add a degassed mixture of tetrahydrofuran (THF) and water (typically in a 3:1 to 5:1 ratio).
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationship: Key Reaction Components
Caption: Key components for the Wittig and Suzuki-Miyaura synthesis routes.
References
- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Ethenyl-2-fluorophenol: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for the compound 4-ethenyl-2-fluorophenol, also known as 2-fluoro-4-vinylphenol. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents predicted spectroscopic values and references data from closely related analogs to provide a robust analytical profile.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds such as 4-vinylphenol, 4-fluorophenol, and 2-ethyl-4-fluorophenol.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Ar-H (adjacent to OH) | 6.9 - 7.1 | Doublet of doublets (dd) | ~8-9, ~2-3 |
| Ar-H (adjacent to vinyl) | 7.1 - 7.3 | Doublet (d) | ~8-9 |
| Ar-H (between F and vinyl) | 7.2 - 7.4 | Doublet (d) | ~1-2 |
| -CH=CH₂ (α-vinyl) | 6.6 - 6.8 | Doublet of doublets (dd) | ~17-18, ~10-11 |
| =CH₂ (β-vinyl, trans) | 5.6 - 5.8 | Doublet (d) | ~17-18 |
| =CH₂ (β-vinyl, cis) | 5.2 - 5.4 | Doublet (d) | ~10-11 |
| -OH | 4.5 - 5.5 | Broad singlet (s) | - |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 150 - 155 (d, JC-F ≈ 240-250 Hz) |
| C-F | 152 - 156 (d, JC-F ≈ 10-15 Hz) |
| C-vinyl | 130 - 135 |
| CH-vinyl | 135 - 140 |
| CH₂-vinyl | 114 - 118 |
| Ar-C (adjacent to OH) | 115 - 120 (d, JC-F ≈ 2-4 Hz) |
| Ar-C (adjacent to vinyl) | 125 - 130 (d, JC-F ≈ 5-7 Hz) |
| Ar-C (between F and vinyl) | 118 - 123 (d, JC-F ≈ 20-25 Hz) |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (vinyl) | 3010 - 3090 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| C=C stretch (vinyl) | 1620 - 1640 | Medium |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-F stretch (aromatic) | 1100 - 1250 | Strong |
| =C-H bend (vinyl) | 910 - 990 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Relative Intensity |
| [M]⁺ | 138 | High |
| [M-CH=CH₂]⁺ | 111 | Medium |
| [M-CO]⁺ | 110 | Medium |
| [M-CHO]⁺ | 109 | High |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to use this information as a reference for the identification and characterization of this compound in their work.
An In-depth Technical Guide to the Physical Characteristics of Substituted Phenols: A Case Study on 4-Ethenylphenol and the Influence of Fluorination
Core Physical Characteristics
The physical properties of a molecule are fundamental to its application in research and drug development, influencing factors such as solubility, bioavailability, and reaction kinetics. This section details the known physical characteristics of 4-Ethenylphenol and compares them with those of simple fluorophenols to extrapolate the potential properties of 4-Ethenyl-2-fluorophenol.
Data Presentation
The following tables summarize the key physical and chemical properties of 4-Ethenylphenol and the three isomers of monofluorophenol.
Table 1: Physical and Chemical Properties of 4-Ethenylphenol
| Property | Value | Source(s) |
| CAS Number | 2628-17-3 | [1][2] |
| Molecular Formula | C₈H₈O | [1][3] |
| Molecular Weight | 120.15 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [3][4] |
| Melting Point | 73.5 °C | [1][3][5] |
| Boiling Point | 206.2 ± 9.0 °C at 760 mmHg | [6] |
| Solubility | Slightly miscible with water. Soluble in ethanol, acetone, benzene, and dimethyl sulfoxide. | [3][7] |
| Density | 1.039 g/cm³ | [1][4] |
| Refractive Index | 1.545 at 20 °C | [4] |
| Vapor Pressure | 0.168 mmHg at 25 °C (estimated) | [4] |
Table 2: Physical Properties of Monofluorophenol Isomers
| Property | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol | Source(s) |
| CAS Number | 367-12-4 | 372-20-3 | 371-41-5 | [8][9] |
| Molecular Formula | C₆H₅FO | C₆H₅FO | C₆H₅FO | [8][9] |
| Molecular Weight | 112.10 g/mol | 112.10 g/mol | 112.10 g/mol | [8][9] |
| Appearance | White to light yellow liquid to low melting solid | White or colorless to light orange to yellow powder to lump to clear liquid | White crystalline solid | [8][10][11] |
| Melting Point | 12-16.1 °C | 8-12 °C | 43-46 °C | [8][9][12] |
| Boiling Point | 152-172 °C | 178 °C | 185 °C | [8][9] |
| Density | 1.22-1.256 g/mL at 25 °C | 1.238 g/mL at 25 °C | ~1.22 g/cm³ | [8][12][13] |
Analysis and Prediction for this compound:
-
Melting and Boiling Points: The introduction of a fluorine atom generally increases the molecular weight and can alter intermolecular forces. Based on the data for fluorophenols, a 2-fluoro substitution is expected to lower the melting point compared to the para-substituted equivalent but may result in a boiling point that is intermediate between the ortho and para isomers. Thus, this compound would likely have a melting point lower than 4-Ethenylphenol and a boiling point in the range of 180-200 °C.
-
Solubility: The fluorine atom can participate in hydrogen bonding, potentially increasing water solubility compared to the non-fluorinated analog. However, the overall hydrophobic character of the vinylphenol backbone would still limit its aqueous solubility.
-
Density: Fluorine is denser than hydrogen, so the density of this compound is expected to be higher than that of 4-Ethenylphenol.
Experimental Protocols
Detailed experimental procedures for determining the physical characteristics of a novel compound like this compound are crucial for its characterization. The following are standard protocols for key physical property measurements.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a solid compound melts.[14][15]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.
-
Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
A pure compound will have a sharp melting range of 1-2 °C.
Boiling Point Determination (Microscale Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
Procedure:
-
Place a few drops of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer with a rubber band or wire.
-
Immerse the assembly in a heating bath, ensuring the sample is below the level of the heating medium.
-
Heat the bath gently and observe the capillary tube.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Solubility Determination
This protocol provides a qualitative and semi-quantitative assessment of a compound's solubility in various solvents.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place a small, pre-weighed amount of the solid sample (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually observe if the solid has dissolved completely.
-
If the solid dissolves, the compound is considered soluble under these conditions.
-
If the solid does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
-
Repeat the process with different solvents to create a solubility profile.
-
For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate a key biological pathway relevant to the vinylphenol core and a general workflow for the characterization of a novel organic compound.
Biosynthesis of 4-Vinylphenol
The biosynthesis of 4-vinylphenol from p-coumaric acid is a known pathway in various microorganisms, such as the yeast Brettanomyces.[5] This pathway is of interest to researchers in the food and beverage industry as well as those studying microbial metabolism.
Caption: Biosynthesis of 4-Vinylphenol from p-Coumaric Acid.
Experimental Workflow for Physical Characterization
The characterization of a newly synthesized compound follows a logical progression of experiments to determine its structure, purity, and physical properties.
Caption: General workflow for the physical characterization of a novel organic compound.
References
- 1. 4 Vinyl Phenol Reliable Industrial Chemical Source | 2628-17-3 [chemicalbull.com]
- 2. 4-Vinylphenol CAS#: 2628-17-3 [m.chemicalbook.com]
- 3. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-vinyl phenol, 2628-17-3 [thegoodscentscompany.com]
- 5. 4-Vinylphenol - Wikipedia [en.wikipedia.org]
- 6. 4-Vinylphenol | CAS#:2628-17-3 | Chemsrc [chemsrc.com]
- 7. 4-Vinylphenol | 2628-17-3 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Fluorophenol 99 371-41-5 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. byjus.com [byjus.com]
The Unseen Influence: A Technical Guide to the Biological Activity of Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into phenolic structures has emerged as a powerful tool in medicinal chemistry and drug discovery. This guide delves into the core biological activities of fluorinated phenols, offering a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. By understanding the nuanced effects of fluorination, researchers can better harness the potential of these unique compounds in the development of novel therapeutics.
Introduction: The Fluorine Advantage in Phenolic Scaffolds
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and form the backbone of numerous bioactive molecules. The introduction of fluorine atoms onto this scaffold can dramatically alter a molecule's physicochemical properties, leading to profound effects on its biological activity.[1] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and acidity (pKa), thereby influencing cell permeability and bioavailability.[1][2] These alterations can translate into a range of biological effects, including antimicrobial, cytotoxic, and enzyme-inhibiting activities.
Key Biological Activities of Fluorinated Phenols
The biological activities of fluorinated phenols are diverse and context-dependent, influenced by the number and position of fluorine substituents on the phenolic ring. This section explores some of the most significant and well-documented activities.
Antimicrobial Activity
Fluorinated phenols have demonstrated notable efficacy against a spectrum of microbial pathogens. The introduction of fluorine can enhance the antimicrobial properties of the parent phenol by increasing its membrane permeability and disrupting essential cellular processes.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Fluorinated Phenols
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4-Fluorophenol | Escherichia coli | 46.67 - 213.33 | [2] |
| 4-Fluorophenol | Pseudomonas aeruginosa | 80.00 | [2] |
| 4-Fluorophenol | Staphylococcus aureus | 2.67 | [2] |
| 2,4,6-Trifluorophenol | Staphylococcus aureus | 5 | [3] |
Cytotoxic Activity
The cytotoxic potential of fluorinated phenols makes them interesting candidates for anticancer research. Fluorination can enhance the pro-apoptotic and anti-proliferative effects of phenolic compounds, often through the induction of cellular stress and the activation of specific signaling pathways.
Table 2: Cytotoxicity (IC50) of Selected Fluorinated Phenols
| Compound | Cell Line | IC50 (µM) | Reference |
| 3'-Fluoroaminopterin | L1210 (Mouse Leukemia) | (Twice as toxic as aminopterin) | [4] |
| 3'-Fluoroaminopterin | HuTu80 (Human Stomach Cancer) | (Twice as toxic as aminopterin) | [4] |
| Fluorinated Flavan-3-ol Derivatives | HeLa, A549 | High Cytotoxicity | [5] |
Enzyme Inhibition
Fluorinated phenols can act as potent inhibitors of various enzymes by mimicking natural substrates or by binding to allosteric sites. The electronegativity and small size of fluorine can lead to strong and specific interactions within the enzyme's active site.[6]
Table 3: Enzyme Inhibition Constants (Ki) of Selected Fluorinated Phenols
| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |
| 2,3,4-Trichlorophenol | Human CYP3A4 | Non-competitive | 26.4 | [7] |
| 3,4,5-Trichlorophenol | Human CYP3A4 | Non-competitive | 13.5 | [7] |
| 2,3,4,5-Tetrachlorophenol | Human CYP3A4 | Non-competitive | 8.8 | [7] |
| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | iNOS | - | - | [8] |
Mechanisms of Action: A Deeper Look at Cellular Signaling
Fluorinated phenols exert their biological effects by modulating key cellular signaling pathways. Two prominent pathways influenced by these compounds are the Toll-like Receptor 4 (TLR4)/NF-κB signaling cascade, central to inflammation, and the autophagy pathway, a critical cellular recycling process.
Modulation of the TLR4/NF-κB Signaling Pathway
The TLR4 signaling pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases. Certain polyphenols have been shown to inhibit TLR4 signaling, thereby reducing the production of pro-inflammatory cytokines.[7][8][9] Fluorination can potentially enhance the inhibitory activity of phenolic compounds on this pathway.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by fluorinated phenols.
Induction of Autophagy
Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. It plays a crucial role in cellular homeostasis, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. Some fluorinated compounds have been found to induce autophagy, leading to autophagic cell death in cancer cells.[5][10]
Caption: Induction of autophagy by fluorinated phenols.
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of fluorinated phenols.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Steps:
-
Preparation of Fluorinated Phenol Stock Solution: Dissolve the fluorinated phenol in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the fluorinated phenol that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the fluorinated phenol. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of fluorinated phenols against a specific enzyme.
Workflow:
Caption: Workflow for an enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and fluorinated phenol at various concentrations in an appropriate buffer.
-
Assay Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme, and the fluorinated phenol (or vehicle for control).
-
Pre-incubation (optional): Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the percentage of inhibition for each concentration of the fluorinated phenol. For a more detailed analysis, perform kinetic studies at varying substrate and inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).[11][13]
Conclusion and Future Perspectives
Fluorinated phenols represent a promising class of compounds with a wide array of biological activities. The strategic incorporation of fluorine offers a powerful means to fine-tune their pharmacological profiles, leading to enhanced efficacy and improved drug-like properties. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting area. Future research should focus on expanding the library of fluorinated phenols, elucidating their precise mechanisms of action on a wider range of biological targets, and leveraging this knowledge to design next-generation therapeutics with improved potency and selectivity. The continued exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for novel treatments for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Vinylphenol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphenols are a class of organic compounds characterized by a vinyl group attached to a phenol ring. They exist as three isomers: 2-vinylphenol (o-vinylphenol), 3-vinylphenol (m-vinylphenol), and 4-vinylphenol (p-vinylphenol). These compounds have garnered significant interest across various scientific disciplines due to their presence in natural products, their role as precursors in polymer chemistry, and their emerging biological activities, including anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of vinylphenol compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Discovery and History
The exploration of vinylphenols dates back to the early 20th century, with initial efforts focused on their synthesis and polymerization. A significant early milestone was a 1935 patent by George W. Seymour of the Celanese Corporation of America. This patent detailed a method for preparing vinylphenols by reacting a vinyl halide with a phenol in the presence of an acidic condensing agent, such as anhydrous aluminum chloride or ferric chloride. This foundational work laid the groundwork for the development of polyvinylphenols, which are polymers derived from vinylphenol monomers.
Subsequent research has led to the discovery of vinylphenols in various natural sources. For instance, 4-vinylphenol is a well-known constituent of wine and beer, where it can contribute to the aroma profile. It is also found in buckwheat and certain medicinal herbs. The biosynthesis of 4-vinylphenol in microorganisms, such as the spoilage yeast Brettanomyces, has been elucidated, involving the enzymatic decarboxylation of p-coumaric acid.
The isomers 2-vinylphenol and 3-vinylphenol have also been subjects of chemical synthesis and investigation, although they are less commonly found in nature compared to their para-isomer. The historical development of synthetic routes has progressed from harsh, non-selective methods to more refined and efficient protocols, including biocatalytic and catalyst-free approaches, reflecting the broader trends in organic chemistry towards greener and more sustainable methodologies.
Physicochemical Properties of Vinylphenol Isomers
A thorough understanding of the physicochemical properties of vinylphenol isomers is crucial for their application in research and industry. The following table summarizes key quantitative data for 2-vinylphenol, 3-vinylphenol, and 4-vinylphenol.
| Property | 2-Vinylphenol | 3-Vinylphenol | 4-Vinylphenol |
| CAS Number | 695-84-1[1] | 620-18-8[2][3][4][5] | 2628-17-3[6][7][8][9][10][11][12][13] |
| Molecular Formula | C₈H₈O[1][14][15][16] | C₈H₈O[3][4][5][17][18] | C₈H₈O[6][7][8][9][10][11][12][13] |
| Molar Mass ( g/mol ) | 120.15[14][16][19][20] | 120.15[3][4][5][17] | 120.15[6][7][8][10][12][13] |
| Melting Point (°C) | 29.5[14][21] | 1[17][22] | 73.5[8][11][12] |
| Boiling Point (°C) | 184.15 (est.)[14] | 230.8 at 760 mmHg[17][18] | 228.85 (est.)[6][7][10][23] |
| Density (g/cm³) | 1.0609[14] | 1.055[17][18] | 1.04[6][7][10][23] |
| pKa | - | 9.79 ± 0.10 (Predicted)[17] | 9.95 ± 0.26 (Predicted)[7][10] |
| Water Solubility | - | - | Slightly miscible[6][7][10] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of vinylphenols and for assessing their biological activity, based on established literature.
Chemical Synthesis of Vinylphenols
1. Synthesis of 4-Vinylphenols via Catalyst-Free Decarboxylation of 4-Hydroxycinnamic Acids [6][9][10][21]
This protocol describes a straightforward and efficient method for the synthesis of 4-vinylphenols without the need for a catalyst.
-
Materials:
-
Substituted 4-hydroxycinnamic acid
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
5 mL pressure-resistant reaction bottle
-
Stirrer
-
Rotary evaporator
-
-
Procedure:
-
To a 5 mL pressure-resistant reaction bottle, add the substituted 4-hydroxycinnamic acid (0.2 mmol).
-
Add DMF (1 mL) to the reaction bottle.
-
Stir the reaction mixture at a temperature ranging from 130°C to 200°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically within 30 minutes).
-
Quench the reaction by adding water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-vinylphenol product.
-
Purify the product as necessary.
-
2. Synthesis of 2- and 4-Vinylphenols via Knoevenagel-Doebner Condensation [4][5][24][25]
This classical method is used for the synthesis of vinylphenols from their corresponding hydroxybenzaldehydes.
-
Materials:
-
Substituted 2- or 4-hydroxybenzaldehyde
-
Malonic acid
-
Piperidine
-
Toluene
-
100 mL flask
-
Reflux condenser
-
-
Procedure:
-
In a 100 mL flask, dissolve the hydroxybenzaldehyde (5 mmol) and malonic acid (20 mmol) in toluene (21 mL).
-
Add piperidine (0.75 mL, 7.6 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction until completion.
-
Upon completion, cool the reaction mixture and process it to isolate the vinylphenol product. This may involve extraction and purification steps.
-
3. Synthesis of 3-Vinylphenol from Cardanol [12][26]
This green chemistry approach utilizes a renewable resource, cardanol, from cashew nut shell liquid.
-
Two-Step Process:
-
Ethenolysis of Cardanol: Cardanol is first converted to 3-(non-8-enyl)phenol through an ethenolysis reaction using a metathesis catalyst.
-
Isomerizing Ethenolysis: The resulting 3-(non-8-enyl)phenol is then subjected to an isomerizing ethenolysis to yield 3-vinylphenol.
-
-
Note: This is a more complex synthesis requiring expertise in organometallic catalysis. For detailed protocols, refer to the primary literature on the subject.
Biological Activity Assays for 4-Vinylphenol
The following protocols are based on the methodologies used to investigate the anti-cancer properties of 4-vinylphenol in breast cancer cells.
1. MTT Cell Viability Assay [19][23][27][28][29]
This colorimetric assay is used to assess the effect of a compound on cell viability.
-
Materials:
-
MDA-MB-231 breast cancer cells
-
96-well plates
-
Cell culture medium
-
4-Vinylphenol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates and allow them to adhere and reach approximately 50% confluency.
-
Treat the cells with various concentrations of 4-vinylphenol (e.g., 12.5-200 µg/mL). Include untreated control wells.
-
Incubate the plates for the desired duration (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Spheroid Formation Assay [2][18][20][22][30]
This assay assesses the ability of cancer stem-like cells to form spheroids, a measure of self-renewal capacity.
-
Materials:
-
MDA-MB-231 cells
-
Serum-free medium suitable for spheroid culture
-
Ultra-low attachment plates
-
4-Vinylphenol
-
-
Procedure:
-
Culture MDA-MB-231 cells in serum-free medium in ultra-low attachment plates to enrich for cancer stem-like cells and promote spheroid formation.
-
Treat the spheroids with different concentrations of 4-vinylphenol (e.g., 0.15 or 0.3 µg/mL).
-
Incubate for a specified period (e.g., 3 days).
-
Visually assess and quantify spheroid formation under a microscope. A reduction in the number or size of spheroids indicates an inhibitory effect.
-
3. Western Blot for Caspase Activation [13][31]
This technique is used to detect the cleavage and activation of caspases, which are key mediators of apoptosis.
-
Materials:
-
Cell lysates from 4-vinylphenol-treated and untreated cells
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against pro-caspase-3 and cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against caspase-3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the protein bands using an imaging system. An increase in the cleaved caspase-3 band and a decrease in the pro-caspase-3 band indicate apoptosis induction.
-
Signaling Pathways and Logical Relationships
Apoptotic Signaling Pathway of 4-Vinylphenol
4-Vinylphenol has been shown to induce apoptosis in breast cancer cells. This process is mediated by the activation of key effector caspases. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed apoptotic pathway induced by 4-vinylphenol.
Further research suggests that the anti-cancer effects of 4-vinylphenol may also involve the modulation of the β-catenin, EGFR, and AKT signaling pathways.
Historical Evolution of Vinylphenol Synthesis
The methods for synthesizing vinylphenols have evolved over time, reflecting advances in chemical synthesis and a growing emphasis on efficiency and sustainability.
Caption: Evolution of synthetic methods for vinylphenols.
Conclusion
Vinylphenol compounds, once primarily of interest in polymer science, are now recognized for their diverse roles in nature and their potential as bioactive molecules. This guide has provided a comprehensive overview of their discovery, physicochemical properties, and key experimental protocols for their synthesis and biological evaluation. The elucidation of the apoptotic signaling pathway of 4-vinylphenol opens up new avenues for cancer research and drug development. The continued exploration of sustainable and efficient synthesis methods will further enhance the accessibility and application of these versatile compounds in various scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.eur.nl [pure.eur.nl]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 6. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 13. wjgnet.com [wjgnet.com]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 19. MTT assay [bio-protocol.org]
- 20. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. Development of Breast Cancer Spheroids to Evaluate Cytotoxic Response to an Anticancer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchers.mq.edu.au [researchers.mq.edu.au]
- 25. researchgate.net [researchgate.net]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. 2.3. MTT Assay [bio-protocol.org]
- 28. texaschildrens.org [texaschildrens.org]
- 29. atcc.org [atcc.org]
- 30. corning.com [corning.com]
- 31. m.youtube.com [m.youtube.com]
Quantum Chemical Calculations for Fluorophenols: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the theoretical and computational methodologies used to elucidate the electronic structure, reactivity, and spectroscopic properties of fluorophenols, offering critical insights for drug design and molecular engineering.
Introduction
Fluorophenols, a class of aromatic compounds characterized by a hydroxyl group and one or more fluorine atoms attached to a benzene ring, are of significant interest in medicinal chemistry and materials science. The introduction of fluorine can profoundly alter the physicochemical properties of the parent phenol molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding these effects at a quantum mechanical level is crucial for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of fluorophenols, intended for researchers, scientists, and professionals in the field of drug development.
Theoretical Methodologies in the Study of Fluorophenols
A variety of quantum chemical methods are employed to investigate the properties of fluorophenols, ranging from semi-empirical methods to high-level ab initio and density functional theory (DFT) calculations. The choice of method depends on the desired accuracy and the computational cost.
Density Functional Theory (DFT) has emerged as the workhorse for calculations on medium-sized molecules like fluorophenols due to its favorable balance of accuracy and computational efficiency.[1][2] Functionals such as B3LYP and CAM-B3LYP, paired with Pople-style basis sets like 6-311++G(d,p), have been successfully used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic spectra. The CAM-B3LYP functional is particularly well-suited for describing excited-state properties and charge-transfer phenomena.[3]
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2), offer higher accuracy but at a greater computational expense.[4] These methods are often used as a benchmark for DFT calculations and for studying systems where electron correlation effects are particularly important.[4] For investigating excited-state dynamics and potential energy surfaces, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed.
Experimental Protocols: A Bridge Between Theory and Reality
Theoretical predictions are most valuable when they can be validated by experimental data. Standard experimental techniques used in conjunction with quantum chemical studies of fluorophenols include:
-
UV-Vis Spectroscopy: Used to measure electronic absorption spectra. For example, solutions of fluorophenols (e.g., 1 x 10⁻⁴ M in a solvent like methylcyclohexane) are analyzed using a UV spectrometer.
-
Fluorescence Spectroscopy: Employed to record emission spectra and determine fluorescence quantum yields. The same solutions used for UV-Vis can be excited at a specific wavelength (e.g., 268 nm) in a spectrofluorimeter.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for probing the chemical environment of atoms within a molecule. ¹H NMR spectroscopy, for instance, can be used to measure the strength of intramolecular hydrogen bonds.[5]
Key Physicochemical Properties of Fluorophenols: A Computational Perspective
Quantum chemical calculations provide invaluable insights into several key properties of fluorophenols that are critical for their application in drug design.
Conformational Analysis and Intramolecular Hydrogen Bonding
The relative orientation of the hydroxyl and fluorine substituents can lead to different conformers with distinct energies and properties.[6] In 2-fluorophenol, the possibility of an intramolecular hydrogen bond (O-H···F) has been a subject of considerable investigation.[7][8] Theoretical calculations can predict the relative energies of the cis and trans conformers, providing insights into the strength of this interaction.[5] While some studies suggest a weak intramolecular hydrogen bond in 2-fluorophenol, others indicate that it is very weak or non-existent.[7][9]
Acidity (pKa)
The acidity of phenols is a critical determinant of their behavior in biological systems. The position of the fluorine atom significantly influences the pKa value. The experimental acidity order for para-halophenols is parabromophenol > paraiodophenol > parachlorophenol > parafluorophenol.[10] This trend arises from a complex interplay of the inductive (-I) and resonance (+R) effects of the halogen substituent. While fluorine has the strongest -I effect, its +R effect is also significant, leading to a lower acidity for p-fluorophenol compared to other p-halophenols.[10][11] Quantum chemical calculations can be used to compute proton affinities and analyze the charge distribution in the phenolate anion to rationalize these trends.[12]
Spectroscopic Properties
Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules.[13] For fluorophenols, TD-DFT calculations with the CAM-B3LYP functional have been shown to accurately reproduce the experimentally observed trends in the S₁ ← S₀ transition energies.[3] The calculations predict that para substitution leads to a red-shift (longer wavelength) in the absorption maximum compared to phenol, while ortho and meta substitutions result in a blue-shift (shorter wavelength).
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental measurements for phenol and its monofluorinated isomers.
| Molecule | S₁ ← S₀ Vertical Excitation Energy (eV) [TDDFT/CAM-B3LYP/6-311++G(d,p)] | Oscillator Strength [TDDFT/CAM-B3LYP/6-311++G(d,p)] | S₀ Dipole Moment (D) [DFT/CAM-B3LYP/6-311++G(d,p)] | S₁ Dipole Moment (D) [TDDFT/CAM-B3LYP/6-311++G(d,p)] |
| Phenol | 5.215 | 0.0350[3] | 1.43 | 1.62 |
| 2-Fluorophenol | 5.283 | 0.0303[3] | 2.54 | 2.58 |
| 3-Fluorophenol | 5.272 | 0.0244[3] | 2.59 | 2.67 |
| 4-Fluorophenol | 5.027 | 0.0632[3] | 2.49 | 2.87 |
| Molecule | HOMO-LUMO Gap (eV) [B3LYP/6-311G(d,p)] | Ionization Potential (eV) [B3LYP/6-311G(d,p)] | Electron Affinity (eV) [B3LYP/6-311G(d,p)] | Electronegativity (eV) [B3LYP/6-311G(d,p)] |
| p-Fluorophenol | 5.7164 | 6.8740 | 1.1576 | 4.0158 |
| Molecule | Experimental pKa |
| Phenol | 9.95[11] |
| o-Fluorophenol | 8.7[8] |
| m-Fluorophenol | 9.3[8] |
| p-Fluorophenol | 9.92[10] |
Visualizing Computational Workflows and Molecular Properties
Diagrams generated using the DOT language provide a clear visual representation of the methodologies and concepts discussed.
References
- 1. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revealing the role of excited state proton transfer (ESPT) in excited state hydrogen transfer (ESHT): systematic study in phenol–(NH 3 ) n clusters - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06877B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rotational spectra and conformer geometries of 2-fluorophenol and 3-fluorophenol [ouci.dntb.gov.ua]
- 7. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? - ECHEMI [echemi.com]
- 9. Unveiling Repulsion in Intramolecular H-Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic chemistry - Acidity order of 4-halophenols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 13. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 4-Ethenyl-2-fluorophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-ethenyl-2-fluorophenol, a valuable building block in medicinal chemistry and materials science. The protocols outlined herein are based on established synthetic transformations, offering a reliable pathway to this fluorinated vinylphenol derivative.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and functional polymers. Its structure, featuring a reactive vinyl group, a phenolic hydroxyl group, and a fluorine substituent, allows for diverse chemical modifications. This document details a common and effective method for its preparation: the Wittig reaction, starting from the commercially available 2-fluoro-4-hydroxybenzaldehyde.
Synthetic Strategy
The most direct and widely applicable method for the synthesis of this compound is the Wittig reaction. This approach involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with a phosphorus ylide, specifically methylenetriphenylphosphorane, to form the desired alkene. The ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.
A critical consideration in this synthesis is the presence of the acidic phenolic hydroxyl group, which can be deprotonated by the strong base used to generate the ylide. This can potentially interfere with the reaction. Two main strategies can be employed to address this:
-
Direct Reaction: Proceeding without protection of the hydroxyl group, using carefully selected reaction conditions and a suitable base.
-
Protection-Deprotection: Protecting the hydroxyl group prior to the Wittig reaction and subsequently removing the protecting group.
The protocol detailed below will focus on the direct reaction, as it is more atom-economical. However, a discussion of the protection strategy is included in the notes.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-4-hydroxybenzaldehyde | Commercially Available |
| Wittig Reagent Precursor | Methyltriphenylphosphonium bromide | Commercially Available |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Typical Reaction Time | 2 - 12 hours | [3] |
| Reported Yield | 60-85% (Estimated based on similar reactions) | [2][4] |
| Purification Method | Column Chromatography | [5] |
| Final Product Purity | >95% (Typically achieved after chromatography) | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde using a Wittig reaction.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange or yellow color.
-
-
Wittig Reaction:
-
Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of 2-fluoro-4-hydroxybenzaldehyde to the ylide solution via syringe or cannula.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with water and then with brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
-
Purification:
-
The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.[5][7] The polarity of the eluent should be optimized based on TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Notes on the Protocol:
-
Handling of Reagents: Sodium hydride is a flammable solid and reacts violently with water. Potassium tert-butoxide is a strong base and is corrosive. Both should be handled with appropriate personal protective equipment in a fume hood. Anhydrous THF is required as the ylide is moisture-sensitive.
-
Phenolic Proton: The use of a strong base like sodium hydride or potassium tert-butoxide will deprotonate the phenolic hydroxyl group. In many cases, the resulting phenoxide is still compatible with the Wittig reaction. If the reaction yield is low, protection of the hydroxyl group may be necessary. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced by reacting the phenol with TBDMS-Cl and a base like imidazole, and later removed with a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Byproduct Removal: Triphenylphosphine oxide can sometimes be challenging to remove completely by chromatography. Alternative purification methods, such as precipitation or treatment with specific reagents to convert the phosphine oxide into a more easily separable derivative, have been reported.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Wittig Reaction Mechanism
The diagram below outlines the key steps in the Wittig reaction mechanism.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. iqac.unigoa.ac.in [iqac.unigoa.ac.in]
- 5. rsc.org [rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Fluorinated Phenol Derivatives in Medicinal Chemistry: A Focus on Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated phenols are pivotal building blocks in medicinal chemistry, prized for their ability to enhance the pharmacological profiles of bioactive molecules. The strategic incorporation of fluorine atoms can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This document provides a detailed overview of the applications of fluorinated phenols, with a specific focus on the synthesis and biological activities of fluorinated chalcones, a class of compounds demonstrating significant potential in anticancer and anti-inflammatory research.
Fluorinated Chalcones: A Promising Scaffold
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that serve as precursors to flavonoids and isoflavonoids.[3] Their simple, modifiable chemical structure has made them a popular scaffold for the development of novel therapeutic agents.[4] Fluorination of the chalcone backbone has been shown to enhance their biological activities, including their anticancer and anti-inflammatory properties.[5][6]
Anticancer Applications
Fluorinated chalcones have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8]
Key Signaling Pathway: Induction of Apoptosis
Fluorinated chalcones can trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethenyl-2-fluorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethenyl-2-fluorophenol is a versatile trifunctional building block with significant potential in organic synthesis. Its unique structure, featuring a reactive vinyl group, an electron-withdrawing fluorine atom, and a nucleophilic phenolic hydroxyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in polymer chemistry, cross-coupling reactions, and as a scaffold in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary routes: the Wittig reaction and the Heck reaction. Both methods offer good yields and selectivity, starting from readily available precursors.
Wittig Reaction Approach
The Wittig reaction provides a reliable method for the olefination of an appropriately protected 2-fluoro-4-hydroxybenzaldehyde. The phenolic hydroxyl group requires protection to prevent its acidic proton from quenching the Wittig reagent.
Workflow for Wittig Synthesis:
Caption: Synthetic workflow for this compound via the Wittig reaction.
Experimental Protocol: Wittig Synthesis of this compound
-
Protection of 2-Fluoro-4-hydroxybenzaldehyde:
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in dry dichloromethane (DCM), add triethylamine (1.2 eq) and cool to 0 °C.
-
Slowly add benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(benzyloxy)-2-fluorobenzaldehyde.
-
-
Wittig Reaction:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at this temperature to form the ylide.
-
Add a solution of 4-(benzyloxy)-2-fluorobenzaldehyde (1.0 eq) in dry THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 1-(benzyloxy)-3-fluoro-4-vinylbenzene.
-
-
Deprotection:
-
Dissolve the protected vinylphenol (1.0 eq) in ethanol and add palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to afford this compound.
-
| Step | Reactant | Reagents | Solvent | Typical Yield |
| Protection | 2-Fluoro-4-hydroxybenzaldehyde | Benzyl bromide, Triethylamine | DCM | 90-95% |
| Wittig Reaction | 4-(Benzyloxy)-2-fluorobenzaldehyde | Methyltriphenylphosphonium bromide, n-BuLi | THF | 75-85% |
| Deprotection | 1-(Benzyloxy)-3-fluoro-4-vinylbenzene | H₂, Pd/C | Ethanol | >95% |
Heck Reaction Approach
The Heck reaction offers an alternative route, coupling a protected 4-bromo-2-fluorophenol with a vinylating agent. This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds.
Workflow for Heck Synthesis:
Caption: Synthetic workflow for this compound via the Heck reaction.
Experimental Protocol: Heck Synthesis of this compound
-
Protection of 4-Bromo-2-fluorophenol:
-
Protect the hydroxyl group of 4-bromo-2-fluorophenol using a suitable protecting group such as a tert-butyldimethylsilyl (TBDMS) ether for ease of removal.
-
-
Heck Reaction:
-
To a solution of the protected 4-bromo-2-fluorophenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., triethylamine, 2.0 eq).
-
Pressurize the reaction vessel with ethylene gas (1.5-2.0 atm).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling, filter the reaction mixture and concentrate the solvent.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) in THF to yield the final product.
-
| Step | Reactant | Reagents | Solvent | Typical Yield |
| Heck Reaction | Protected 4-bromo-2-fluorophenol | Ethylene, Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 70-80% |
| Deprotection | Protected this compound | TBAF | THF | >95% |
Applications in Polymer Chemistry
The vinyl group of this compound makes it an excellent monomer for the synthesis of functional polymers. The resulting poly(4-vinyl-2-fluorophenol) and its copolymers possess unique properties conferred by the fluorine and hydroxyl functionalities.
Workflow for Polymerization:
Caption: General workflow for the radical polymerization of this compound.
Application Notes:
-
Photoresists: The phenolic hydroxyl group can be deprotected to alter the polymer's solubility, a key property in photolithography.
-
Dielectric Materials: The fluorine atom can enhance the thermal stability and lower the dielectric constant of the polymer, making it suitable for applications in microelectronics.
-
Membranes: The polarity and potential for hydrogen bonding can be tuned to create polymers for separation membranes.
Experimental Protocol: Free Radical Polymerization of this compound
-
Monomer Preparation: The phenolic hydroxyl of this compound should be protected (e.g., as an acetate ester) prior to polymerization to prevent side reactions.
-
Polymerization:
-
Dissolve the protected monomer and a radical initiator (e.g., AIBN, 1 mol%) in an appropriate solvent (e.g., toluene).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 60-80 °C for 24 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
-
-
Deprotection: The protecting group can be removed by hydrolysis to yield the final functional polymer.
| Parameter | Value |
| Monomer | Acetoxy-protected this compound |
| Initiator | AIBN (Azobisisobutyronitrile) |
| Solvent | Toluene |
| Temperature | 70 °C |
| Typical Mn ( g/mol ) | 10,000 - 30,000 |
| Typical PDI | 1.5 - 2.5 |
Applications in Cross-Coupling Reactions
This compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures. Both the vinyl group and the aromatic ring can participate in these transformations.
Workflow for Suzuki Coupling:
Application Notes and Protocols for Polymerization Reactions Involving 4-Ethenyl-2-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Ethenyl-2-fluorophenol is a functional monomer with the potential for creating novel polymers with unique properties. The presence of a polymerizable vinyl group, a reactive phenolic hydroxyl group, and a fluorine substituent offers a versatile platform for designing materials with tailored characteristics. The fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties. These application notes provide an overview of potential polymerization methods for this compound and detailed protocols based on analogous well-established procedures for similar monomers.
I. Potential Applications of Poly(this compound)
Polymers derived from this compound, hereafter referred to as poly(this compound), are anticipated to have applications in several advanced fields due to the combined functionalities of the monomer.
-
Electronics and Optoelectronics: Similar to its non-fluorinated analog, poly(4-vinylphenol), which is used as a dielectric layer in organic transistors, fluorinated derivatives may offer enhanced performance.[1] The introduction of fluorine can lower the dielectric constant, which is advantageous for microelectronics.
-
Biomaterials and Drug Delivery: The phenolic backbone provides opportunities for bioconjugation, while the fluorinated nature of the polymer can enhance its hydrophobicity and stability, potentially leading to materials for controlled drug release or biocompatible coatings.
-
High-Performance Coatings and Adhesives: Fluoropolymers are known for their excellent chemical and thermal stability.[2] Poly(this compound) could be a component in creating robust coatings and adhesives with high resistance to harsh environments.
-
Membranes for Separation: The controlled introduction of fluorine can be used to tune the surface energy and porosity of polymer membranes, making them suitable for gas separation or filtration applications.
II. Proposed Synthesis of this compound Monomer
A biocatalytic, three-step one-pot reaction for the synthesis of p-vinylphenols from phenols has been reported and can be adapted for the synthesis of this compound from 2-fluorophenol.[3]
Experimental Protocol: Biocatalytic Synthesis of this compound
Materials:
-
2-Fluorophenol
-
Pyruvic acid
-
Ammonium source (e.g., ammonium chloride)
-
Tyrosine phenol-lyase (TPL)
-
Tyrosine-ammonia-lyase (TAL)
-
Phenolic acid decarboxylase (PAD)
-
Potassium phosphate buffer (pH 7-8) or CHES buffer (pH 9-10)
-
System for CO2 removal (e.g., nitrogen sparging)
Procedure:
-
Prepare a reaction mixture containing 2-fluorophenol (e.g., 23 mM) and pyruvic acid (e.g., 46 mM) in the chosen aqueous buffer.
-
Add the enzymes TPL, TAL, and PAD to the reaction mixture.
-
Ensure a system is in place to remove the CO2 byproduct to drive the reaction equilibrium towards the product.
-
Incubate the reaction at a controlled temperature (e.g., 20°C) with agitation.
-
Monitor the formation of 2-fluoro-4-vinylphenol by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
III. Polymerization Methods and Protocols
Due to the reactive phenolic hydroxyl group, direct polymerization of this compound can be challenging. A common strategy for the polymerization of similar monomers like 4-vinylphenol is to first protect the hydroxyl group, perform the polymerization, and then deprotect the resulting polymer.
A. Controlled Radical Polymerization (e.g., Nitroxide-Mediated Polymerization - NMP)
Controlled radical polymerization techniques are expected to be suitable for producing well-defined polymers with controlled molecular weights and narrow polydispersity. The presence of an ortho-fluoro substituent, being electron-withdrawing, may increase the polymerization rate compared to non-fluorinated styrene.
Part 1: Protection of this compound
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath and slowly add acetic anhydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer, and remove the solvent under reduced pressure to obtain 4-acetoxy-3-fluorostyrene.
Part 2: Nitroxide-Mediated Polymerization
-
In a reaction vessel, combine the protected monomer (4-acetoxy-3-fluorostyrene), a nitroxide mediator (e.g., TEMPO), and a radical initiator (e.g., AIBN or BPO).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 120-130°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the polymerization progress by taking samples and analyzing the monomer conversion (e.g., by NMR or GC).
-
Once the desired molecular weight is achieved, cool the reaction and precipitate the polymer in a non-solvent (e.g., methanol).
-
Dry the polymer under vacuum.
Part 3: Deprotection
-
Dissolve the poly(4-acetoxy-3-fluorostyrene) in a suitable solvent (e.g., THF or dioxane).
-
Add a base (e.g., sodium hydroxide or hydrazine) and stir at room temperature or with gentle heating.
-
Monitor the deprotection by FTIR or NMR spectroscopy, looking for the disappearance of the acetate carbonyl peak and the appearance of the hydroxyl peak.
-
Neutralize the reaction mixture and precipitate the final polymer, poly(this compound), in water or an acidic aqueous solution.
-
Filter and dry the polymer.
B. Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional methods, often proceeding under milder conditions.[1] Peroxidases, such as soybean peroxidase or horseradish peroxidase, can catalyze the oxidative polymerization of phenols.
Materials:
-
This compound
-
Soybean peroxidase (SBP) or Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H2O2)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0)
-
Optional: Co-solvent (e.g., dioxane, methanol) to improve solubility
Procedure:
-
Dissolve this compound in the chosen buffer or buffer/co-solvent mixture.
-
Add the peroxidase enzyme to the solution.
-
Initiate the polymerization by the dropwise addition of hydrogen peroxide.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Terminate the reaction by adding a quenching agent (e.g., sodium sulfite) or by precipitating the polymer.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with water and dry under vacuum.
IV. Data Presentation
The following table summarizes typical properties of poly(4-vinylphenol) which can be used as a benchmark for characterizing poly(this compound). It is expected that the presence of the fluorine atom will influence these properties, for instance, potentially increasing the glass transition temperature (Tg) and density.
| Property | Poly(4-vinylphenol) | Expected for Poly(this compound) |
| Average Molecular Weight (Mw) | ~25,000 g/mol | Controllable via polymerization method |
| Glass Transition Temp. (Tg) | 130-185 °C | Potentially higher due to increased polarity and rigidity |
| Density | 1.16 g/mL at 25 °C | Higher due to the mass of fluorine |
| Solubility | Soluble in polar organic solvents (acetone, DMF, DMSO, THF)[4] | Similar, with potential for altered solubility profile |
V. Signaling Pathways and Mechanisms
The fundamental process in the free radical polymerization of this compound (or its protected form) involves initiation, propagation, and termination steps.
References
Application Notes and Protocols for the Derivatization of 4-Ethenyl-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-ethenyl-2-fluorophenol, a versatile building block in organic synthesis and drug discovery. The protocols cover the protection of the phenolic hydroxyl group via etherification and esterification, as well as subsequent palladium-catalyzed cross-coupling reactions involving the vinyl moiety.
Introduction
This compound possesses two key reactive sites: a nucleophilic phenolic hydroxyl group and an electronically distinct vinyl group. The presence of the electron-withdrawing fluorine atom ortho to the hydroxyl group increases its acidity compared to phenol, influencing its reactivity. Selective derivatization of either functional group allows for a wide range of subsequent transformations, making this molecule a valuable scaffold for the synthesis of complex molecular architectures.
These protocols are intended to serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. The provided reaction conditions are starting points and may require optimization for specific substrates and scales.
Derivatization of the Phenolic Hydroxyl Group
Protection of the phenolic hydroxyl group is often a necessary first step to prevent unwanted side reactions during subsequent modifications of the vinyl group. Common strategies include conversion to ethers or esters.
Etherification Reactions
1. Williamson Ether Synthesis
The Williamson ether synthesis is a classical and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2]
General Protocol:
A solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is treated with a base (e.g., potassium carbonate, sodium hydride, 1.1-1.5 eq.) at room temperature to generate the phenoxide. The corresponding alkyl halide (1.1-1.5 eq.) is then added, and the reaction mixture is heated to a temperature between 60-100 °C.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Table 1: Exemplary Conditions for Williamson Ether Synthesis
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 80 | 4 | >90 |
| Ethyl Bromide | NaH | THF | 65 | 6 | 85-95 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 5 | >90 |
2. Mitsunobu Reaction
The Mitsunobu reaction allows for the etherification of phenols under mild conditions using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6] This method is particularly useful for the synthesis of ethers from secondary alcohols where SN2 reactions are slow.[4]
General Protocol:
To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, is added the azodicarboxylate (1.5 eq.) dropwise. The reaction is typically stirred at room temperature and monitored by TLC. Work-up involves removal of the solvent and purification by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.
Table 2: Exemplary Conditions for Mitsunobu Reaction
| Alcohol | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isopropanol | DIAD | THF | 0 to rt | 12 | 70-85 |
| Cyclopentanol | DEAD | DCM | 0 to rt | 16 | 65-80 |
| (S)-Butan-2-ol | DIAD | THF | 0 to rt | 24 | 60-75 (with inversion) |
Esterification Reactions
Esterification provides an alternative method for protecting the phenolic hydroxyl group.
1. Acylation with Acyl Chlorides or Anhydrides
This is a straightforward and high-yielding method for the synthesis of phenyl esters.
General Protocol:
To a solution of this compound (1.0 eq.) and a base such as triethylamine or pyridine (1.2 eq.) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, the acyl chloride or acid anhydride (1.1 eq.) is added dropwise. The reaction is typically stirred at room temperature for a few hours. The work-up involves washing with aqueous acid, base, and brine, followed by drying and evaporation of the solvent.
Table 3: Exemplary Conditions for Acylation
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to rt | 2 | >95 |
| Acetic Anhydride | Pyridine | - | rt | 3 | >95 |
| Benzoyl Chloride | Triethylamine | DCM | 0 to rt | 4 | >90 |
2. Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7] This method is suitable for acid-sensitive substrates.[8]
General Protocol:
To a solution of the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in an aprotic solvent like dichloromethane (DCM) at 0 °C, a solution of DCC (1.2 eq.) in DCM is added. The reaction is stirred at room temperature until completion. The dicyclohexylurea (DCU) byproduct is removed by filtration, and the filtrate is worked up to isolate the ester.
Table 4: Exemplary Conditions for Steglich Esterification
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | DCC | DMAP | DCM | 0 to rt | 12 | 80-90 |
| Pivalic Acid | EDCI | DMAP | DCM | 0 to rt | 18 | 75-85 |
| Boc-Glycine | DCC | DMAP | DMF | 0 to rt | 16 | 70-80 |
*EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, a water-soluble carbodiimide.
Reactions of the Vinyl Group
Once the phenolic hydroxyl group is protected, the vinyl group can undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide or triflate.[9][10] The protected this compound can be used as the alkene component.
General Protocol:
A mixture of the protected this compound (1.0 eq.), an aryl or vinyl halide/triflate (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., DMF, acetonitrile, toluene) is heated under an inert atmosphere. Reaction temperatures typically range from 80 to 120 °C.
Table 5: Exemplary Conditions for the Heck Reaction
| Aryl Halide/Triflate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | 70-85 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 18 | 65-80 |
| Phenyl triflate | Pd(OAc)₂/dppf | Et₃N | Toluene | 110 | 24 | 60-75 |
*dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Suzuki-Miyaura Coupling
To utilize the Suzuki-Miyaura coupling, the vinyl group can be converted to a boronic acid or ester, or the aryl ring can be functionalized with a halide or triflate to couple with a vinylboronic acid derivative.
Scenario 1: Derivatized this compound as the Halide/Triflate Partner
First, a halogen or triflate group needs to be introduced onto the aromatic ring of the protected this compound. Then, this derivative can be coupled with a vinylboronic acid or ester.
General Protocol:
A mixture of the halogenated/triflated derivative (1.0 eq.), a vinylboronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a solvent system (e.g., Toluene/Water, Dioxane/Water) is heated under an inert atmosphere, typically between 80-110 °C.
Table 6: Exemplary Conditions for Suzuki-Miyaura Coupling (as Halide/Triflate)
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-90 |
| Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-85 |
| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 70-85 |
Scenario 2: 4-Ethenyl-2-fluorophenylboronic Acid/Ester as the Coupling Partner
Hydroboration of the vinyl group of the protected this compound followed by conversion to a boronic acid or ester allows it to be used as the nucleophilic partner in a Suzuki-Miyaura coupling with an aryl or vinyl halide/triflate.
General Protocol:
Similar to the protocol above, but using the boronic acid/ester derivative of the protected this compound (1.2 eq.) and an aryl or vinyl halide/triflate (1.0 eq.).
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the derivatization strategies described.
Caption: General workflow for the derivatization of this compound.
Caption: Etherification pathways for this compound.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Williamson Synthesis [drugfuture.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Heck Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Fluorophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorophenols are pivotal structural motifs in medicinal chemistry and drug development. The strategic incorporation of fluorine into a phenolic ring can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target receptors.[1] This has led to the use of fluorophenols as key intermediates in the synthesis of a wide range of pharmaceuticals, such as antiviral and gastrointestinal drugs, as well as in the agrochemical industry for herbicides and plant growth regulators.[1][2]
These application notes provide detailed experimental protocols for several common and innovative methods for synthesizing fluorophenols. The included procedures, quantitative data, and experimental workflows are intended to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.
Deoxyfluorination of Phenols with PhenoFluor™
Deoxyfluorination is a powerful method for converting phenols directly into aryl fluorides. PhenoFluor™ and its derivatives are commonly used reagents for this transformation. This one-step ipso-fluorination is operationally simple and avoids the need for anhydrous conditions or toxic intermediates often associated with other fluorination methods.[3]
Experimental Protocol: Deoxyfluorination using PhenoFluor™ Solution
This protocol is adapted from a general procedure for the deoxyfluorination of phenols.[4]
Materials:
-
Phenol substrate (1.00 equiv)
-
Cesium fluoride (CsF), dried (3.00 equiv)
-
PhenoFluor™ solution in toluene (0.100 M, 1.20 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Celite™
-
Nitrogen (N₂) gas
-
Reaction vial with a stirrer bar
-
Syringe
-
Standard glassware for filtration and concentration
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of N₂), add the phenol (1.00 equiv) and dried CsF (3.00 equiv) to a reaction vial.
-
Evacuate the vial and backfill with N₂ gas. Repeat this cycle three times.
-
Add the PhenoFluor™ solution in toluene (1.20 equiv) to the vial via syringe.
-
Stir the reaction mixture at 23 °C for 30 minutes.
-
Increase the temperature to 110 °C and continue stirring for 24 hours.
-
Cool the mixture to 23 °C.
-
Filter the mixture through a pad of Celite™, eluting with CH₂Cl₂ (3 x 3 mL).
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash silica gel column chromatography to yield the desired fluorophenol.
Experimental Workflow: Deoxyfluorination with PhenoFluor™
Caption: Workflow for the deoxyfluorination of phenols using PhenoFluor™.
Quantitative Data: Deoxyfluorination of Various Phenols
The following table summarizes the yields of various fluorinated arenes obtained from the deoxyfluorination of the corresponding phenols. Yields were determined by ¹⁹F NMR spectroscopy.[5]
| Entry | Phenol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Acetylphenol | 4-Acetylfluorobenzene | 3 | 80 | >95 |
| 2 | 4-Cyanophenol | 4-Fluorobenzonitrile | 3 | 80 | >95 |
| 3 | 4-Nitrophenol | 1-Fluoro-4-nitrobenzene | 3 | 80 | >95 |
| 4 | 4-Methoxyphenol | 4-Fluoroanisole | 20 | 110 | 82 |
| 5 | 4-(Trifluoromethyl)phenol | 4-Fluorobenzotrifluoride | 3 | 80 | 92 |
| 6 | 4-Aminophenol | 4-Fluoroaniline | 20 | 110 | 65 |
Deoxyfluorination via Aryl Fluorosulfonate Intermediates
An alternative deoxyfluorination method involves the conversion of phenols to aryl fluorosulfonates, which are then subjected to nucleophilic fluorination. This two-step, one-pot procedure is notable for its mild reaction conditions and broad substrate scope.[6][7]
Experimental Protocol: One-Pot Conversion of Phenols to Aryl Fluorides
This protocol is based on the conversion of phenols to aryl fluorides via aryl fluorosulfonate intermediates.[7]
Materials:
-
Phenol substrate (1.0 equiv)
-
Tetramethylammonium fluoride (NMe₄F) (3.0 equiv)
-
Sulfuryl fluoride (SO₂F₂)
-
Dimethylformamide (DMF)
-
Reaction vessel
-
Standard workup and purification equipment
Procedure:
-
In a suitable reaction vessel, dissolve the phenol substrate (1.0 equiv) in DMF.
-
Add tetramethylammonium fluoride (NMe₄F) (3.0 equiv) to the solution.
-
Introduce sulfuryl fluoride (SO₂F₂) into the reaction mixture.
-
Stir the reaction at 25 °C for 24 hours.
-
Upon completion, perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the aryl fluoride.
Logical Relationship: One-Pot Deoxyfluorination
Caption: Reaction pathway for the one-pot deoxyfluorination of phenols.
Quantitative Data: Deoxyfluorination of Aryl Fluorosulfonates
The table below presents the yields for the conversion of various aryl fluorosulfonates to aryl fluorides using NMe₄F in DMF at 25 °C for 24 hours.[7]
| Entry | Aryl Fluorosulfonate Substrate | Product | Yield (%) |
| 1 | 4-Nitrophenyl fluorosulfonate | 1-Fluoro-4-nitrobenzene | 95 |
| 2 | 4-Cyanophenyl fluorosulfonate | 4-Fluorobenzonitrile | 94 |
| 3 | 4-Acetylphenyl fluorosulfonate | 1-(4-Fluorophenyl)ethan-1-one | 91 |
| 4 | 4-(Trifluoromethyl)phenyl fluorosulfonate | 1-Fluoro-4-(trifluoromethyl)benzene | 85 |
| 5 | Phenyl fluorosulfonate | Fluorobenzene | 55 |
| 6 | 4-Methoxyphenyl fluorosulfonate | 4-Fluoroanisole | <5 |
Synthesis of ortho-Fluorophenols from Non-Aromatic Precursors
A regioselective method for the synthesis of ortho-fluorophenols involves the treatment of α-diazocyclohexenones with an electrophilic fluorinating agent. This approach is valuable for its mild conditions and potential for adaptation to radiolabeling with fluorine-18.[8]
Experimental Protocol: o-Fluorophenol from an α-Diazoketone
This procedure is adapted from the synthesis of o-fluorophenols using Selectfluor™.[8]
Materials:
-
α-Diazoketone substrate (1.0 equiv)
-
Selectfluor™ (1.2 equiv)
-
Et₃N•3HF (2.0 equiv)
-
Acetonitrile (CH₃CN), 0.1 M
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Reaction flask
-
Standard workup and purification equipment
Procedure:
-
Dissolve the α-diazoketone substrate in acetonitrile (0.1 M) in a reaction flask at room temperature.
-
Add Et₃N•3HF (2.0 equiv) to the solution.
-
Add Selectfluor™ (1.2 equiv) to the mixture and stir at room temperature for 5 minutes.
-
Add DBU (1.5 equiv) to the reaction mixture and continue to stir at room temperature for 25 minutes.
-
Quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to yield the ortho-fluorophenol.
Signaling Pathway: Synthesis of o-Fluorophenols
Caption: Synthetic pathway for o-fluorophenols from α-diazoketones.
Quantitative Data: Synthesis of Substituted o-Fluorophenols
Yields for the synthesis of various o-fluorophenols from their corresponding α-diazoketones using Selectfluor™.[8]
| Entry | Substrate | Product | Yield (%) (¹H and ¹⁹F NMR) | Isolated Yield (%) |
| 1 | 2-Diazocyclohexanone | 2-Fluorophenol | 85 | 75 |
| 2 | 2-Diazo-4-methylcyclohexanone | 2-Fluoro-4-methylphenol | 82 | 72 |
| 3 | 2-Diazo-5-methylcyclohexanone | 2-Fluoro-5-methylphenol | 80 | 70 |
| 4 | 2-Diazo-4-tert-butylcyclohexanone | 4-tert-Butyl-2-fluorophenol | 91 | 80 |
Characterization Data for Selected Fluorophenols
Accurate characterization is crucial for confirming the identity and purity of the synthesized fluorophenols. Below is a summary of spectroscopic data for common fluorophenol isomers.
Spectroscopic Data Summary
| Compound | Technique | Observed Data |
| 2-Fluorophenol | ¹H NMR (400MHz, CDCl₃) | δ (ppm): 7.02-7.11 (m, 3 H), 6.85-6.89 (m, 1 H), 5.88 (s, 1 H).[8] |
| ¹³C NMR (100MHz, CDCl₃) | δ (ppm): 152.19, 150.30, 143.55, 143.44, 124.89, 124.86, 120.94, 120.88, 117.47, 117.45, 115.70, 115.55.[8] | |
| IR Spectrum | Key peaks can be observed in the NIST Chemistry WebBook database.[5] | |
| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z 112.[1][9] | |
| 4-Fluorophenol | ¹H NMR (400MHz, CDCl₃) | δ (ppm): 6.91-6.95 (m, 2 H), 6.78-6.81 (m, 2 H).[8] |
| ¹⁹F NMR | Chemical shift values are used to characterize fluorinated compounds. For 4-fluorophenol, a distinct signal is expected.[3] | |
| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z 112.[6] |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Conclusion
The protocols and data presented herein offer a detailed guide for the synthesis and characterization of fluorophenols, compounds of significant interest in pharmaceutical and agrochemical research. The choice of synthetic method will depend on factors such as the desired substitution pattern, substrate availability, and required scale. The deoxyfluorination methods provide a direct and efficient route from readily available phenols, while the synthesis from non-aromatic precursors offers excellent regioselectivity for ortho-substituted products. These application notes should facilitate the reliable and efficient synthesis of fluorophenols for further research and development.
References
- 1. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Fluorophenol(371-41-5) 1H NMR spectrum [chemicalbook.com]
- 5. Phenol, 2-fluoro- [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
- 7. rsc.org [rsc.org]
- 8. Phenol, 2-fluoro- [webbook.nist.gov]
- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis Protocol for 4-Ethenyl-2-fluorophenol
Introduction
4-Ethenyl-2-fluorophenol is a substituted styrene derivative with potential applications as a monomer in specialty polymers and as a key building block in the synthesis of pharmaceutical and agrochemical compounds. The presence of the vinyl group allows for further functionalization or polymerization, while the fluoro and hydroxyl moieties can be critical for modulating biological activity and physicochemical properties. This document provides a detailed protocol for a two-step synthesis of this compound, designed to be scalable from laboratory to pilot plant production. The proposed synthetic route proceeds through the key intermediate, 2-fluoro-4-hydroxybenzaldehyde.
Overall Reaction Scheme:
The synthesis is divided into two main stages:
-
Synthesis of 2-fluoro-4-hydroxybenzaldehyde: This intermediate is prepared from 3-fluorophenol in a multi-step process involving protection of the hydroxyl group, ortho-lithiation and formylation, followed by deprotection.
-
Wittig Reaction: The target molecule, this compound, is synthesized via a Wittig reaction using methyltriphenylphosphonium bromide and a suitable base.
Data Presentation
The following tables summarize typical yields and purity results at different scales for the key steps of the synthesis. These values are representative and may vary based on specific equipment and reaction conditions.
Table 1: Synthesis of 2-fluoro-4-hydroxybenzaldehyde
| Scale | Starting Material (3-fluorophenol) | Product (2-fluoro-4-hydroxybenzaldehyde) | Overall Yield (%) | Purity (by HPLC) (%) |
| Lab Scale (10 g) | 10.0 g | ~10.5 g | ~83% | >98% |
| Pilot Scale (1 kg) | 1.0 kg | ~1.0 kg | ~79% | >98% |
Table 2: Wittig Reaction for this compound Synthesis
| Scale | Starting Material (2-fluoro-4-hydroxybenzaldehyde) | Product (this compound) | Yield (%) | Purity (by GC-MS) (%) |
| Lab Scale (10 g) | 10.0 g | ~8.1 g | ~82% | >99% |
| Pilot Scale (1 kg) | 1.0 kg | ~0.78 kg | ~79% | >99% |
Experimental Protocols
Part 1: Synthesis of 2-fluoro-4-hydroxybenzaldehyde
This procedure is adapted from known methods for the ortho-formylation of phenols.
Materials:
-
3-Fluorophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF) in THF (1 M)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Protection of 3-Fluorophenol:
-
To a solution of 3-fluorophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous THF (5 mL/g of phenol) at 0 °C, add TBDMSCl (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the TBDMS-protected 3-fluorophenol.
-
-
Ortho-formylation:
-
Dissolve the protected phenol (1.0 eq) in anhydrous THF (10 mL/g) and cool the solution to -78 °C under an inert atmosphere (Nitrogen or Argon).
-
Slowly add n-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1M HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Deprotection:
-
Dissolve the crude protected aldehyde in THF (5 mL/g).
-
Add TBAF solution (1.2 eq) and stir at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford pure 2-fluoro-4-hydroxybenzaldehyde.
-
Part 2: Synthesis of this compound (Wittig Reaction)
Materials:
-
2-fluoro-4-hydroxybenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
4-tert-Butylcatechol (polymerization inhibitor)
Protocol:
-
Ylide Formation:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL/g of phosphonium salt) at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting bright yellow mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF (5 mL/g) and add it dropwise to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
For scale-up: Purification by vacuum distillation is recommended. Add a small amount of a polymerization inhibitor such as 4-tert-butylcatechol to the crude product before distillation to prevent polymerization of the styrene derivative.
-
Scale-up Considerations and Safety:
-
Temperature Control: The ortho-lithiation step is highly exothermic and requires careful temperature control, especially on a larger scale. A reliable cooling system is essential.
-
Inert Atmosphere: All steps involving organolithium reagents or strong bases must be conducted under a strictly inert atmosphere to prevent quenching by moisture and oxygen.
-
Reagent Addition: On a larger scale, the dropwise addition of reactive reagents like n-BuLi and DMF should be done at a controlled rate to manage the reaction exotherm.
-
Product Stability: this compound, like other styrenes, can polymerize upon heating or exposure to light. It is crucial to store the purified product at low temperatures, in the dark, and with a polymerization inhibitor.
-
Waste Disposal: The triphenylphosphine oxide generated as a byproduct of the Wittig reaction should be disposed of according to local regulations.
Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Flow of the Wittig Reaction Step
Caption: Logical steps for the Wittig reaction and purification.
Application Notes and Protocols for 4-Ethenyl-2-fluorophenol in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-ethenyl-2-fluorophenol as a monomer for synthesizing fluorinated polymers with potential applications in drug development and other advanced materials. Due to the limited direct experimental data on this specific monomer, the following protocols and data are based on established principles of polymer chemistry and analogous fluorinated vinyl compounds.
Introduction to this compound
This compound is a functional monomer possessing a vinyl group for polymerization, a phenolic hydroxyl group for further chemical modification or imparting specific properties, and a fluorine substituent. The presence of fluorine is anticipated to bestow unique characteristics upon the resulting polymer, such as enhanced thermal stability, chemical resistance, and hydrophobicity, which are highly desirable in biomedical applications.[1] The phenolic group offers a site for conjugation of drugs, targeting moieties, or for influencing solubility and adhesion.
Monomer Synthesis
Hypothetical Synthesis Pathway:
A common route to vinylphenols involves the dehydration of the corresponding ethylphenol. Therefore, the synthesis could start from 2-fluoro-4-ethylphenol.
Figure 1: Hypothetical synthesis pathway for this compound.
Protocol for Synthesis of 4-Fluorophenol (Analogous Starting Material):
A common method for synthesizing 4-fluorophenol involves the diazotization of 4-fluoroaniline followed by hydrolysis.[2]
Materials:
-
4-Fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
Ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of 4-fluoroaniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, heat a dilute solution of sulfuric acid to boiling.
-
Slowly add the cold diazonium salt solution to the boiling sulfuric acid solution. The diazonium salt will decompose to form 4-fluorophenol.
-
After the addition is complete, continue heating for a short period to ensure complete reaction.
-
Cool the reaction mixture and extract the 4-fluorophenol with ether.
-
Wash the ether extract with water and dry over anhydrous magnesium sulfate.
-
Remove the ether by rotary evaporation to obtain crude 4-fluorophenol, which can be further purified by distillation or recrystallization.
Polymerization of this compound
The vinyl group of this compound allows for polymerization through various mechanisms, including free radical, cationic, and anionic polymerization.[3][4][5] Controlled radical polymerization techniques are particularly attractive for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities.
Free Radical Polymerization
Free radical polymerization is a common and versatile method for polymerizing vinyl monomers.[4]
Protocol for Free Radical Polymerization:
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Anhydrous toluene or dioxane (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve the monomer and initiator in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under the inert atmosphere.
-
Maintain the temperature and stirring for the desired reaction time (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
References
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethenyl-2-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-ethenyl-2-fluorophenol. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities depend on the synthetic route but often include the corresponding ethyl derivative (4-ethyl-2-fluorophenol), starting materials, other isomeric phenols, and polymers of the vinylphenol itself. Phenol and cresol can also be present as byproducts in some synthetic pathways.[1]
Q2: Why is my this compound sample polymerizing during purification?
This compound, like other vinylphenols, is highly susceptible to polymerization, especially at elevated temperatures.[1][2] The vinyl group can readily undergo radical polymerization. The presence of trace metals or exposure to light and air can also initiate this process.
Q3: What is the recommended storage condition for purified this compound?
To minimize polymerization, purified this compound should be stored at low temperatures, preferably below 5°C and ideally at -20°C.[2] It should be stored in the dark, under an inert atmosphere (e.g., argon or nitrogen), and in a container free of trace metals. The addition of a polymerization inhibitor, such as p-methoxyphenol, may also be considered for longer-term storage.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis, provided the compound is sufficiently volatile and thermally stable under the analysis conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Polymerization during purification | - Add a polymerization inhibitor (e.g., p-methoxyphenol) to the crude material before purification.[3]- Perform purification steps at lower temperatures.[1]- Use purification methods that avoid high temperatures, such as column chromatography or alkali extraction, instead of distillation. |
| Loss of product during extraction | - Ensure the pH of the aqueous phase is appropriate for the extraction. For extraction into an aqueous base, the pH should be high enough to deprotonate the phenol. For extraction into an organic solvent, the pH should be acidic.- Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Incomplete elution from chromatography column | - Use a more polar solvent system for elution.- Increase the volume of the elution solvent. |
| Product is volatile and lost during solvent removal | - Use a rotary evaporator at a controlled temperature and reduced pressure.- Avoid using a high vacuum pump for extended periods. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of impurities during column chromatography | - Optimize the solvent system for better separation. A gradient elution may be necessary.- Try a different stationary phase (e.g., polyamide instead of silica gel).[5] |
| Similar boiling points of impurities and product in distillation | - Use a fractional distillation column with a higher number of theoretical plates.- Perform distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences. |
| Incomplete separation during alkali extraction | - Adjust the pH of the aqueous phase to selectively extract the desired phenol.- Use a counter-current extraction setup for more efficient separation.[1] |
| Impurity is a structural isomer | - Isomers can be very difficult to separate. High-resolution chromatography (e.g., preparative HPLC) may be required. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the glass column with the silica gel slurry. Allow the silica gel to settle, and drain the excess solvent, ensuring the top of the silica gel does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Alkali Extraction
This protocol is suitable for removing less acidic impurities from this compound.[1]
Materials:
-
Crude this compound
-
Toluene (or another water-insoluble organic solvent)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in toluene.
-
Extraction: Transfer the toluene solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The this compound will deprotonate and move into the aqueous layer as the sodium salt. Less acidic impurities will remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer containing the impurities.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (around pH 2-3). The this compound will precipitate out of the solution.
-
Product Extraction: Extract the acidified aqueous solution with a fresh portion of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
The following table provides a hypothetical comparison of different purification techniques for this compound. Actual results may vary depending on the nature and amount of impurities.
| Purification Method | Typical Yield (%) | Achievable Purity (%) | Notes |
| Column Chromatography | 60 - 85 | > 98 | Good for removing a wide range of impurities. |
| Alkali Extraction | 70 - 90 | 95 - 98 | Effective for removing non-acidic or less acidic impurities. |
| Distillation (under vacuum) | 40 - 70 | > 97 | Risk of polymerization at high temperatures. |
| Recrystallization | 50 - 80 | > 99 | Only applicable if the compound is a solid at room temperature and a suitable solvent is found. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents [patents.google.com]
- 2. EP0864590A2 - Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material - Google Patents [patents.google.com]
- 3. 4-Vinylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. Separation of 2-Methoxy-4-vinylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Ethenyl-2-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethenyl-2-fluorophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Wittig reaction protocol.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt, or the reaction conditions (temperature, time) may be suboptimal. The presence of an unprotected acidic phenolic proton can quench the strong base. | - Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride).- Protect the phenolic hydroxyl group (e.g., as a silyl ether) before the Wittig reaction to prevent interference with the base.- Carefully control the reaction temperature during ylide formation, typically at low temperatures (e.g., 0 °C to room temperature). |
| 2. Inactive Aldehyde: The starting material, 4-hydroxy-3-fluorobenzaldehyde, may be of poor quality or degraded. | - Verify the purity of the aldehyde by techniques such as NMR or melting point analysis.- Consider purification of the aldehyde before use. | |
| 3. Steric Hindrance: While less common with aldehydes, significant steric bulk on the ylide or aldehyde can hinder the reaction. | - If using a bulky phosphonium salt, consider a less sterically hindered alternative if possible. | |
| Formation of a White Precipitate (insoluble in organic solvents) | This is likely the byproduct triphenylphosphine oxide (TPPO) , which is a common byproduct of the Wittig reaction. | - Purification by Precipitation/Crystallization: TPPO is often poorly soluble in non-polar solvents like hexane or diethyl ether. Triturating or attempting to crystallize the crude product from such solvents can precipitate the TPPO, which can then be removed by filtration.[1]- Chromatography: Flash column chromatography is a reliable method to separate the desired product from TPPO.- Complexation and Removal: TPPO can be precipitated from polar solvents by forming a complex with zinc chloride.[1][2] |
| Product is an intractable solid or oil (Polymerization) | 1. Spontaneous Polymerization: Vinylphenols are known to be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators (light, air). | - Use of Polymerization Inhibitors: Add a polymerization inhibitor, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), to the reaction mixture and during purification steps.[3][4]- Work at Lower Temperatures: Conduct the reaction and purification at the lowest feasible temperatures.- Avoid Exposure to Light and Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. |
| Incomplete Deprotection of the Phenolic Group | 1. Inefficient Deprotection Reagent: The chosen deprotection conditions may not be suitable for the specific protecting group used. | - For silyl ethers (e.g., TBDMS), tetra-n-butylammonium fluoride (TBAF) in THF is a common and effective deprotection agent.[5][6][7]- Ensure the deprotection reagent is fresh and used in appropriate stoichiometric amounts. |
| 2. Steric Hindrance around the Protecting Group: A sterically hindered environment can slow down the deprotection reaction. | - Increase the reaction time or temperature for the deprotection step, while monitoring for potential side reactions. | |
| Formation of Side Products Other Than TPPO and Polymer | 1. E/Z Isomerization: The Wittig reaction can sometimes produce a mixture of E and Z isomers of the alkene, depending on the nature of the ylide. | - The use of unstabilized ylides generally favors the Z-isomer, while stabilized ylides favor the E-isomer.[8]- Isomers can often be separated by column chromatography. |
| 2. Aldol Condensation: If the aldehyde has enolizable protons and the reaction conditions are basic, self-condensation of the aldehyde can occur. | - This is less likely with aromatic aldehydes like 4-hydroxy-3-fluorobenzaldehyde. However, maintaining low temperatures and slow addition of reagents can minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the Wittig reaction. This typically involves the reaction of a phosphorus ylide, generated from a phosphonium salt and a strong base, with a substituted benzaldehyde. For the synthesis of this compound, the likely starting material is 4-hydroxy-3-fluorobenzaldehyde. Due to the acidic nature of the phenolic proton, it is advisable to protect the hydroxyl group before the Wittig reaction.
Q2: Why is my product polymerizing, and how can I prevent it?
Vinylphenols are prone to polymerization, which can be initiated by heat, light, or radical species.[3] To prevent this, it is crucial to:
-
Use a polymerization inhibitor: Add a small amount of an inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) to your reaction and purification solvents.[3][4]
-
Maintain low temperatures: Perform the reaction and subsequent workup and purification steps at reduced temperatures whenever possible.
-
Work under an inert atmosphere: The presence of oxygen can promote radical polymerization. Conducting the synthesis under nitrogen or argon is recommended.
Q3: I have a persistent white solid in my product. What is it and how do I remove it?
The white, often crystalline, solid is most likely triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the Wittig reaction.[1] Several methods can be used for its removal:
-
Precipitation: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether. You can often precipitate the TPPO by dissolving the crude product in a minimal amount of a polar solvent and then adding a large excess of a non-polar solvent.
-
Column Chromatography: This is a very effective method for separating this compound from TPPO.
-
Complexation: In polar solvents, adding zinc chloride can lead to the precipitation of a TPPO-Zn complex, which can be filtered off.[1][2]
Q4: Do I need to protect the hydroxyl group of 4-hydroxy-3-fluorobenzaldehyde before the Wittig reaction?
Yes, it is highly recommended. The phenolic hydroxyl group is acidic and will be deprotonated by the strong base (e.g., n-BuLi, NaH) used to generate the phosphorus ylide. This will consume your base and prevent the formation of the ylide. A common strategy is to protect the phenol as a silyl ether, for example, a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the Wittig reaction conditions and can be readily removed later.[7]
Q5: What are suitable conditions for deprotecting a TBDMS-protected phenol?
A standard and effective method for the deprotection of a TBDMS ether is the use of tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) at room temperature.[5][6][7] The fluoride ion has a high affinity for silicon and will selectively cleave the Si-O bond.
Experimental Protocols
Protocol 1: Protection of 4-hydroxy-3-fluorobenzaldehyde with TBDMSCl
-
Dissolve 4-hydroxy-3-fluorobenzaldehyde (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(tert-butyldimethylsilyloxy)-3-fluorobenzaldehyde.
Protocol 2: Wittig Reaction to form this compound (protected)
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Allow the resulting yellow-orange solution of the ylide to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 4-(tert-butyldimethylsilyloxy)-3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture stir at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, containing the desired protected vinylphenol and triphenylphosphine oxide, can be carried forward to the deprotection step or purified at this stage.
Protocol 3: Deprotection of the Silyl Ether
-
Dissolve the crude product from the Wittig reaction in THF.
-
Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, as a 1 M solution in THF) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography to remove triphenylphosphine oxide and any other impurities.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. Polymerization inhibitors [yansuochem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Wittig Reaction [organic-chemistry.org]
stability and degradation of 4-Ethenyl-2-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Ethenyl-2-fluorophenol. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its functional groups: the phenolic hydroxyl group, the ethenyl (vinyl) group, and the fluorine atom on the aromatic ring. Key factors that can lead to its degradation include:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1] This can lead to the formation of colored degradation products. The vinyl group is also prone to oxidation.
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to polymerization or rearrangement of the molecule.[1]
-
pH: The stability of the phenolic hydroxyl group is pH-dependent. In alkaline conditions, the phenoxide ion is formed, which is more susceptible to oxidation. Acidic conditions might promote reactions involving the vinyl group.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Polymerization: The vinyl group can undergo polymerization, especially in the presence of initiators like light, heat, or radical species.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of related phenolic and vinyl compounds, the following pathways are plausible:[2][3][4]
-
Oxidation of the Phenolic Hydroxyl Group: This can lead to the formation of quinone-type structures.
-
Oxidation/Cleavage of the Ethenyl Group: The vinyl group can be oxidized to form an aldehyde, a carboxylic acid, or even lead to cleavage of the side chain.
-
Polymerization: The vinyl group can react with other molecules to form oligomers or polymers.
-
Ring Opening: Under harsh conditions, such as strong oxidation, the aromatic ring can be cleaved.[4]
Below is a hypothetical degradation pathway diagram based on these principles.
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[6][7]
-
Method Development: Develop a reversed-phase HPLC method that can separate the parent compound from its potential degradation products. A C18 column is often a good starting point.[6]
-
Forced Degradation Studies: To ensure your method is stability-indicating, perform forced degradation studies.[1][5][8] This involves intentionally degrading the compound under various stress conditions (see Q4) to generate degradation products. The method should be able to resolve the peak of the parent compound from these degradation product peaks.
-
Analysis: Analyze your samples at different time points and under different storage conditions, quantifying the amount of this compound remaining.
Troubleshooting Guides
Issue 1: I am observing a color change in my sample of this compound upon storage.
| Potential Cause | Troubleshooting Step |
| Oxidation | Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store in amber vials to protect from light, which can catalyze oxidation. Consider adding an antioxidant if compatible with your application. |
| Photodegradation | Protect the sample from light by using amber-colored containers or by wrapping the container in aluminum foil. |
Issue 2: My analytical results show a rapid decrease in the concentration of this compound.
| Potential Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Store the compound at a lower temperature, as recommended by the supplier. If no recommendation is available, consider storing at 2-8 °C or -20 °C. |
| Incompatible Solvent or Formulation | The solvent or other components in your formulation may be reacting with the compound. Evaluate the compatibility of all excipients. Consider performing a forced degradation study in the presence of your formulation components. |
| pH Instability | If your sample is in a solution, measure and adjust the pH. Phenols are generally more stable in slightly acidic conditions. Buffer the solution to maintain a stable pH. |
Issue 3: I am seeing the appearance of new, unidentified peaks in my chromatogram over time.
| Potential Cause | Troubleshooting Step |
| Degradation | This is a clear indication of degradation. Use a stability-indicating method to track the decrease of the parent peak and the increase of the degradation product peaks. |
| Identification of Degradants | To identify the unknown peaks, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights and fragmentation patterns of the degradation products. This can help in elucidating the degradation pathway.[9] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][5][8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
The following table outlines typical stress conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state at 80 °C for 48 hours |
| Photodegradation | Expose solid or solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Workflow for Forced Degradation Study:
Disclaimer: The information provided here is for guidance purposes only. Specific experimental conditions should be optimized based on the properties of the compound and the intended application. Always refer to relevant regulatory guidelines (e.g., ICH Q1A(R2)) for comprehensive stability testing protocols.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 4. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Troubleshooting Common Issues in Fluorophenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorophenols. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during fluorophenol synthesis in a question-and-answer format.
Issue 1: Low Yield of the Desired Fluorophenol Isomer
Q1: My reaction is producing a low yield of the target fluorophenol isomer. What are the potential causes and how can I improve the yield?
A1: Low yields in fluorophenol synthesis can stem from several factors, including suboptimal reaction conditions, impure starting materials, and competing side reactions. To improve your yield, consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity. For instance, in the hydrolysis of p-bromofluorobenzene (PBFB), increasing the temperature can increase the reaction rate, but it may also lead to the formation of byproducts like phenol. A temperature range of 200-210°C is often optimal for this specific reaction to maximize the yield of p-fluorophenol.[1]
-
Evaluate Your Catalyst System: The choice and amount of catalyst can significantly impact the reaction outcome. In the hydrolysis of PBFB, using a copper catalyst can accelerate the reaction and reduce the formation of phenol as a byproduct.[1]
-
Ensure Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to lower yields. Always use highly pure reactants and solvents.
-
Check Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion or the formation of unwanted side products. Carefully check your calculations and measurements.
-
Consider Solvent Effects: The solvent can influence the solubility of reactants and the reaction pathway. For the Balz-Schiemann reaction, using low- or non-polar solvents like PhCl and hexane can improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, leading to better yields of aryl fluorides.
Issue 2: Formation of Undesired Side Products
Q2: I am observing significant amounts of ether byproducts in my reaction mixture. How can I minimize their formation?
A2: Ether formation is a common side reaction in phenol synthesis, particularly under acidic conditions. The reaction proceeds through the protonation of an alcohol, followed by an SN2 reaction with another alcohol molecule.[2] To minimize ether formation:
-
Control Reaction Temperature: Higher temperatures can favor elimination reactions and the formation of ethers. Carefully controlling the temperature, for example, keeping it below 140°C for the synthesis of diethyl ether from ethanol, can reduce the formation of byproducts.[2]
-
Use a Milder Catalyst: Strong acids can promote ether formation. Consider using a milder acid catalyst or a heterogeneous catalyst to reduce this side reaction.
-
Modify the Reaction Setup: In some cases, the reaction setup can be modified to remove water as it is formed, which can help to shift the equilibrium away from ether formation.
Q3: My reaction is producing a significant amount of tar-like substances. What causes this and how can I prevent it?
A3: Tar formation is often a result of polymerization or decomposition of starting materials or products under harsh reaction conditions. To prevent tar formation:
-
Optimize Temperature and Reaction Time: High temperatures and long reaction times can lead to the degradation of organic molecules.[3] Use the lowest effective temperature and monitor the reaction to stop it once the desired conversion is achieved.
-
Use a Catalyst: Catalysts can allow the reaction to proceed at a lower temperature, thereby reducing the likelihood of tar formation.[3]
-
Ensure Proper Mixing: Inadequate mixing can lead to localized "hot spots" where the temperature is much higher than the bulk of the reaction mixture, promoting tar formation.
-
Consider the Gasification Agent: In processes involving gasification, the choice of agent is crucial. For instance, downdraft gasifiers tend to produce less tar compared to updraft gasifiers.[4]
Issue 3: Difficulty in Product Purification
Q4: I am struggling to separate my desired fluorophenol isomer from other isomers and byproducts. What purification methods are most effective?
A4: The separation of fluorophenol isomers can be challenging due to their similar physical properties. The following purification techniques can be employed:
-
Fractional Distillation: This is a common method for separating liquids with close boiling points. The efficiency of the separation depends on the fractionating column used.[5][6][7] For the purification of p-fluorophenol, fractional distillation at reduced pressure (e.g., 123-125°C at 100 mm Hg) can yield a product with high purity.[1]
-
Crystallization: If the fluorophenol is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Chromatography: For small-scale purifications or for separating isomers with very similar boiling points, column chromatography can be used.
Quantitative Data Summary
The following tables summarize quantitative data from various fluorophenol synthesis and purification experiments.
Table 1: Effect of Reaction Conditions on the Yield of p-Fluorophenol via Hydrolysis of p-Bromofluorobenzene (PBFB) [1]
| NaOH/PBFB Molar Ratio | Na2CO3/PBFB Molar Ratio | Temperature (°C) | Reaction Time (hours) | PFP Yield (%) | Phenol Content (%) |
| 1.4 | 1.1 | 205 ± 5 | 4 | 85-90 | < 0.2 |
| 1.8-2.2 | 0.25-0.50 | 205 ± 5 | 4 | > 90 | < 0.1 |
Table 2: Synthesis of Aryl Fluorides via Balz-Schiemann Reaction in Ionic Liquids
| Substrate | Ionic Liquid | Temperature (°C) | Time (hours) | Yield (%) | Purity (GC, %) |
| Aniline | [bmim][BF4] | 85 | 4 | 93.2 | 99.8 |
| p-Toluidine | [bmim][BF4] | 88 | 4 | 90 | 99.3 |
| p-Anisidine | [bmim][BF4] | 90 | 5 | 68 | 99.9 |
| p-Chloroaniline | [bmim][BF4] | 91 | 4.5 | 86.7 | 99.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to troubleshooting fluorophenol synthesis.
Protocol 1: Improving Regioselectivity in the Synthesis of o-Fluorophenols [8]
This protocol describes a method for the regioselective synthesis of o-fluorophenols from α-diazocyclohexenones.
-
Reaction Setup: In a suitable reaction vessel, dissolve the α-diazocyclohexenone in an appropriate solvent such as dichloromethane (CH2Cl2) or diethyl ether (Et2O).
-
Reagent Addition: Cool the solution and add Selectfluor™ (1.2 equivalents) and Et3N•3HF (2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature for 5 minutes.
-
Elimination Step: Add DBU (1.5 equivalents) and continue stirring at room temperature for 25 minutes.
-
Work-up: Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.
-
Purification: Dry the organic layer and purify the product by column chromatography to obtain the desired o-fluorophenol.
Protocol 2: Purification of p-Fluorophenol by Fractional Distillation [1]
This protocol outlines the purification of p-fluorophenol from a crude reaction mixture.
-
Extraction: After the reaction work-up, extract the crude p-fluorophenol into a suitable organic solvent like toluene, n-butyl acetate, or methyl isobutyl ketone.
-
Solvent Removal: Distill the solvent at atmospheric pressure. The recovered solvent can be recycled.
-
Fractional Distillation: Set up a fractional distillation apparatus with a column of at least 5 theoretical plates.
-
Collection of Fractions: Perform the distillation under reduced pressure. Collect the main fraction of pure p-fluorophenol at 123-125°C and 100 mm Hg.
-
Recycling of Off-Spec Fractions: Fractions that are not of the desired purity can be combined and redistilled in a subsequent batch.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting fluorophenol synthesis.
Caption: A flowchart for troubleshooting common issues in fluorophenol synthesis.
Caption: A simplified diagram showing the desired reaction pathway versus common side reactions.
References
- 1. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. scispace.com [scispace.com]
- 5. Purification [chem.rochester.edu]
- 6. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Ethenyl-2-fluorophenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethenyl-2-fluorophenol. The content is structured to address specific experimental challenges and to aid in the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound, an aryl vinyl compound, is typically achieved through palladium-catalyzed cross-coupling reactions. The most prevalent and versatile methods include the Suzuki-Miyaura coupling (using a vinylboronic acid or ester) and the Heck coupling (using ethylene or a vinyl source).[1][2] These reactions are favored in medicinal chemistry and drug development for their reliability and tolerance of various functional groups.[2][3]
Q2: Why is the choice of catalyst and ligand critical in this synthesis?
A2: The palladium catalyst and its associated ligand are crucial for the efficiency and success of the cross-coupling reaction.[4] The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation.[4] Different ligands can dramatically affect reaction rate, yield, and the suppression of side reactions. For challenging substrates, specialized ligands, such as Buchwald-type phosphines (e.g., XPhos, SPhos), are often required to achieve good results.[5]
Q3: What are the main advantages of using a Suzuki-Miyaura coupling for this transformation?
A3: The Suzuki-Miyaura coupling offers several advantages:
-
Mild Reaction Conditions: It often proceeds under relatively mild conditions.
-
Commercial Availability of Reagents: A wide variety of boronic acids and esters are commercially available.[6]
-
Low Toxicity: The boron-containing reagents and byproducts are generally less toxic than those used in other cross-coupling reactions, such as Stille coupling (organotins).[6]
-
High Functional Group Tolerance: The reaction is compatible with a broad range of functional groups, which is critical in multi-step drug synthesis.[2]
Q4: What safety precautions should be taken during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Organophosphine ligands can be toxic and air-sensitive.[4] Palladium catalysts, while used in small amounts, are heavy metals and should be handled with care.[1] Additionally, many cross-coupling reactions require an inert atmosphere (Nitrogen or Argon) to prevent oxidation and ensure catalyst stability.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via cross-coupling reactions.
Issue 1: Low or No Product Conversion
Q: My reaction shows little to no formation of this compound. What are the primary causes and how can I fix this?
A: This is a common issue that can stem from several sources. A systematic check of the reaction components and conditions is necessary.
Troubleshooting Steps & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or may have decomposed.
-
Solution: Use a palladium precatalyst (e.g., a Buchwald G3 precatalyst) for more reliable generation of the active catalyst.[4] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[5] Check the age and storage of your catalyst; palladium black precipitation is a sign of decomposition.[8]
-
-
Reagent Purity: Impurities in starting materials, solvents, or base can poison the catalyst.
-
Inadequate Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.
-
Solution: Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.[7]
-
-
Incorrect Ligand Choice: The chosen ligand may not be suitable for the specific substrates.
-
Sub-optimal Base or Solvent: The base may not be strong enough, or the solvent may not provide adequate solubility or reactivity.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing significant byproducts, such as homocoupled starting materials or dehalogenated arene. How can I suppress these side reactions?
A: Side product formation often points to issues with reaction stoichiometry, catalyst stability, or contaminants.
Troubleshooting Steps & Solutions:
-
Homocoupling (Boronic Acid): This occurs when two molecules of the boronic acid derivative couple together.
-
Dehalogenation: The halide on the 2-fluoro-4-halophenol is replaced by a hydrogen atom.
-
Cause: Can occur if a hydride source is present, which can react with the palladium intermediate.[9] Solvents like alcohols or certain amine bases can sometimes act as hydride donors.[9]
-
Solution: Switch to a non-protic solvent (e.g., dioxane, toluene, DMF). If an amine base is suspected to be the cause, consider switching to an inorganic base like K₃PO₄.
-
-
Protodeboronation (Boronic Acid Degradation): The boronic acid C-B bond is cleaved, replacing it with a C-H bond.
-
Cause: This side reaction can be prevalent, especially with prolonged reaction times or in certain solvent/base systems.[11]
-
Solution: Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[9] Optimizing the reaction to proceed faster (e.g., by increasing temperature or changing the catalyst system) can also minimize the time available for this degradation pathway.
-
Optimization of Reaction Conditions
For a successful synthesis, systematic optimization of key parameters is essential. The following table summarizes variables to screen.
| Parameter | Options to Screen | Potential Impact on Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (G2, G3, G4), PEPPSI™ Precatalysts | Catalyst activity, stability, and ease of generating the active Pd(0) species.[4] |
| Ligand | PPh₃, Buchwald Ligands (XPhos, SPhos, RuPhos), Josiphos Ligands, NHC Ligands | Reaction rate, yield, and substrate scope. Bulky, electron-rich ligands are often needed for less reactive halides.[4][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Organic amines (Et₃N, DIPEA) | Affects the transmetalation step and can influence side reactions. The choice may depend on substrate stability.[4][11] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (often with water as a co-solvent) | Influences solubility of reagents, reaction rate, and can affect catalyst stability.[5][11] |
| Vinyl Source | Potassium vinyltrifluoroborate, Vinylboronic acid pinacol ester | Stability and reactivity. Trifluoroborates are often more stable and easier to handle than boronic acids.[12] |
| Temperature | Room Temperature to 140°C | Higher temperatures can increase reaction rates but may also lead to more side products or catalyst decomposition.[10] |
Experimental Protocols
Below is a general starting protocol for the Suzuki-Miyaura coupling to synthesize this compound. This should be used as a template for further optimization.
Reaction: 4-Bromo-2-fluorophenol with Potassium Vinyltrifluoroborate
Materials:
-
4-Bromo-2-fluorophenol (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 4-bromo-2-fluorophenol, potassium vinyltrifluoroborate, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand.
-
Inert Atmosphere: Seal the reaction vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture to the reaction vessel via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[14]
Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to the optimization process.
Caption: A workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Ethenyl-2-fluorophenol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethenyl-2-fluorophenol. Our aim is to help you identify and remove impurities from your preparations, ensuring the highest quality for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound preparation?
A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation of the final product. Common impurities may include:
-
Starting materials: Unreacted precursors such as 4-bromo-2-fluorophenol or 4-formyl-2-fluorophenol.
-
Reaction byproducts: Depending on the synthetic route, byproducts can vary. For instance, in a Wittig reaction, triphenylphosphine oxide is a common byproduct. In a Heck reaction, you might encounter homocoupling products.
-
Isomers: Positional isomers like 2-ethenyl-4-fluorophenol could be present.
-
Related phenols: Phenol and 2-fluorophenol can sometimes be found as impurities.
-
Polymerized material: The vinyl group is susceptible to polymerization, leading to oligomeric or polymeric impurities.
Q2: How can I detect the presence of impurities in my sample?
A2: Several analytical techniques can be employed to assess the purity of your this compound sample:
-
Gas Chromatography (GC): A powerful technique for separating and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and can be coupled with various detectors for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities by analyzing the chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC to determine the molecular weight of impurities.
Q3: What is the best general approach to purify crude this compound?
A3: A multi-step approach is often the most effective. A typical workflow would involve an initial extraction to remove major byproducts, followed by a high-resolution technique like column chromatography or distillation to separate closely related impurities.
Troubleshooting Guides
Issue 1: Presence of a Non-polar Impurity with a Similar Boiling Point
Symptoms:
-
GC analysis shows a peak with a retention time very close to the product.
-
¹H NMR shows unexpected aliphatic or aromatic signals that do not correspond to the product.
Possible Cause:
-
This could be a byproduct from the synthesis, such as a homocoupling product from a Heck reaction or a related aromatic compound.
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexane, should provide good separation. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurity remains soluble at low temperatures.
-
Issue 2: Presence of a High Molecular Weight, Greasy or Polymeric Impurity
Symptoms:
-
The product appears viscous, oily, or fails to crystallize.
-
Baseline noise or broad peaks are observed in GC or HPLC chromatograms.
-
¹H NMR shows broad, unresolved signals in the aliphatic region.
Possible Cause:
-
Polymerization of the ethenyl group, which can be initiated by heat, light, or radical initiators.
Troubleshooting Steps:
-
Distillation under Reduced Pressure: If the product is thermally stable, vacuum distillation can effectively separate the monomer from non-volatile polymeric material.
-
Filtration through a Plug of Silica: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or diethyl ether) and pass it through a short column (plug) of silica gel. The non-polar product will elute, while the more polar polymeric material will be retained.
-
Addition of an Inhibitor: To prevent further polymerization during storage or processing, consider adding a radical inhibitor like butylated hydroxytoluene (BHT).
Issue 3: Presence of Acidic Impurities like Phenol or other Phenolic Byproducts
Symptoms:
-
The product has a lower than expected pH when dissolved in a solvent.
-
Broad hydroxyl peaks are observed in the ¹H NMR spectrum.
-
GC-MS analysis confirms the presence of phenol or other phenolic compounds.
Possible Cause:
-
Incomplete reaction or side reactions leading to the formation of other phenolic species. Phenol itself is a common impurity in the synthesis of fluorophenols.[1]
Troubleshooting Steps:
-
Aqueous Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1 M sodium bicarbonate or dilute sodium hydroxide). The acidic phenolic impurities will be deprotonated and move into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Chemical Treatment: For stubborn phenol impurities, a chemical treatment can be employed. Reacting the crude mixture with phthalic anhydride in the presence of a dehydrating agent will convert the phenol into a non-volatile phthalate ester, which can then be easily separated by distillation.[1]
Data Presentation
Table 1: Comparison of Purification Methods for Phenolic Compounds
| Purification Method | Principle of Separation | Common Impurities Removed | Advantages | Disadvantages |
| Distillation | Difference in boiling points | Non-volatile impurities, some isomers | Scalable, good for thermally stable compounds | Not effective for azeotropes or compounds with very similar boiling points |
| Column Chromatography | Differential adsorption to a stationary phase | Wide range of polar and non-polar impurities | High resolution, applicable to a wide range of compounds | Can be time-consuming and require large solvent volumes |
| Recrystallization | Difference in solubility at different temperatures | Impurities that are more soluble or less soluble than the product | Can yield very pure crystalline product, scalable | Requires a suitable solvent, not effective for oils or amorphous solids |
| Aqueous Extraction | Difference in acidity/basicity (pKa) | Acidic or basic impurities | Simple, fast, and effective for removing acidic/basic contaminants | Limited to impurities with significantly different pKa values |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 10%, 15% ethyl acetate) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation, including a Claisen adapter, a thermometer, a vacuum adapter, and receiving flasks.
-
Crude Product Charging: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Discard the initial forerun and the final residue.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method based on impurity type.
References
Technical Support Center: Characterization of Fluorinated Phenols
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the analytical challenges in the characterization of fluorinated phenols.
Frequently Asked Questions (FAQs)
General Questions
??? question "Q1: What are the primary challenges in the characterization of fluorinated phenols?"
??? question "Q2: What is the most effective analytical strategy for characterizing fluorinated phenols?"
¹⁹F NMR Spectroscopy
??? question "Q3: Why is ¹⁹F NMR spectroscopy considered a powerful tool for analyzing fluorinated compounds?"
??? question "Q4: I'm seeing broad peaks in my ¹⁹F NMR spectrum. What are the common causes and solutions?"
Mass Spectrometry
??? question "Q5: Why is my fluorine mass balance often incomplete when using only LC-HRMS?"
Chromatography
??? question "Q6: How can I improve the separation of fluorinated aromatic compounds in HPLC?"
??? question "Q7: I'm having trouble with co-elution of fluorinated phenol isomers in GC. What can I do?"
Troubleshooting Guides
Problem: Incomplete Fluorine Mass Balance in Degradation Studies
| Symptom | Possible Cause | Recommended Solution |
| The sum of the concentrations of identified fluorinated products is significantly lower than the initial concentration of the parent compound. | Formation of unknown or non-ionizable products: Your primary analytical method (e.g., LC-MS) is not detecting all fluorinated species.[1] | Integrate ¹⁹F NMR: Use ¹⁹F NMR to quantify the total fluorine concentration in your samples over time. This provides a complete picture of all fluorine-containing species, regardless of their structure or ionization efficiency.[2][3] |
| Formation of volatile fluorinated compounds: Volatile products may be lost during sample preparation. | Modify Sample Handling: Use gas-tight vials and minimize headspace. Consider headspace GC-MS for the analysis of volatile components. | |
| Formation of inorganic fluoride (F⁻): The degradation pathway involves complete defluorination of the parent molecule. | Quantify Fluoride Ion: Use an ion-selective electrode or ¹⁹F NMR to quantify the concentration of free fluoride ions. The fluoride signal in ¹⁹F NMR typically appears around -121.5 ppm.[2] |
Problem: Difficulty in Structural Elucidation of Unknown Metabolites/Byproducts
| Symptom | Possible Cause | Recommended Solution |
| HRMS provides a molecular formula, but the exact structure and position of fluorine atoms are unknown. | Insufficient structural information from a single analytical technique. | Employ ¹⁹F-Centered 2D NMR: Use advanced NMR experiments like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or FESTA (Fluorine-Edited Selective TOCSY Acquisition) to establish correlations between fluorine and proton nuclei, revealing J-couplings and providing connectivity information.[3] |
| Complex mixture prevents isolation of the unknown compound for analysis. | Utilize ¹⁹F NMR on the Mixture: The high resolution and sensitivity of ¹⁹F NMR allow for the structural determination of fluorinated compounds directly within complex mixtures, often without the need for physical separation or the use of standards.[3] | |
| Ambiguity between structural isomers. | Combine Analytical Data: Use chromatographic retention times, mass spectral fragmentation patterns, and NMR chemical shifts and coupling constants together to confidently assign the correct structure. |
Quantitative Data Summary
Table 1: ¹⁹F NMR Chemical Shifts of Representative Fluorophenols and Their Metabolites
Chemical shifts are highly sensitive to the molecular environment and can vary with solvent and pH. Values are referenced relative to an appropriate standard.
| Compound | Position of Fluorine | Reported ¹⁹F Chemical Shift (ppm) | Reference |
| 4-Fluorobenzoate (Internal Standard) | 4 | Not specified | [4] |
| 2,4,5-Trifluorophenol | F-2 | -147.1 | [4] |
| F-4 | -153.5 | [4] | |
| F-5 | -143.7 | [4] | |
| 4-Fluorophenol Photolysis Product | Fluoride Ion (F⁻) | -121.5 | [2] |
| Hexafluorobenzene (Reference) | - | -164.9 | [2][5] |
Table 2: Direct Photolysis Rate Constants of Selected Fluorinated Phenols
Rate constants are pH-dependent, with faster rates typically observed at higher pH.
| Compound | pH | Rate Constant (s⁻¹) | Reference |
| 2-(Trifluoromethyl)phenol | 5 | 1.8 x 10⁻⁷ | [2][5] |
| 7 | 2.1 x 10⁻⁷ | [2][5] | |
| 10 | 2.3 x 10⁻⁵ | [2][5] | |
| 4-Fluorophenol | 5 | 1.1 x 10⁻⁵ | [2] |
| 7 | 1.4 x 10⁻⁵ | [2] | |
| 10 | 2.6 x 10⁻⁵ | [2] |
Experimental Protocols
Protocol 1: Quantitative ¹⁹F NMR Analysis of Fluorinated Phenols
This protocol is designed for the quantification of fluorinated phenols and their degradation products in aqueous samples.
1. Sample Preparation: a. Collect 1.4 mL of the aqueous sample. b. In a standard 5mm NMR tube, combine the 1.4 mL sample with 200 µL of 0.8 M potassium phosphate buffer (pH 7.6) and 100 µL of D₂O (for deuterium lock).[4] c. Add 20 µL of a known concentration of an internal standard. Hexafluorobenzene (HFB) sealed in a capillary or 4-fluorobenzoate can be used.[2][5][4] HFB is used as both a chemical shift reference (-164.9 ppm) and a quantification standard.[2][5] d. For samples in a high pH matrix (e.g., pH 10), add 1.2% (v/v) of 1 M HCl to the NMR tube to prevent hydrolysis of analytes.[2][5]
2. NMR Data Acquisition: a. Use a high-field NMR spectrometer equipped with a fluorine probe. b. Set the spectral width to accommodate the expected range of chemical shifts (e.g., 20,000 to 50,000 Hz).[4] c. Acquire data with a sufficient number of data points (e.g., 65,536) for good resolution.[4] d. Use a 30° pulse angle to allow for faster repetition rates.[4] e. The number of scans will depend on the concentration of the analytes. It can range from 2,000 to 60,000 to achieve an adequate signal-to-noise ratio.[4] f. Run experiments with both proton and carbon decoupling to simplify the spectra.
3. Data Processing and Quantification: a. Process the FID with an appropriate line broadening factor. b. Phase and baseline correct the spectrum. c. Integrate the peak area of the internal standard and the peaks corresponding to the fluorinated analytes. d. Calculate the concentration of each analyte using the following formula: Concentration_analyte = (Area_analyte / N_F_analyte) * (N_F_std / Area_std) * Concentration_std (where N_F is the number of fluorine atoms for the respective signal).
Protocol 2: HPLC Analysis of Fluorinated Phenols
This protocol is a general method for the separation of fluorinated phenols and can be coupled with UV or MS detection.
1. Chromatographic Conditions: a. Column: Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size). b. Mobile Phase A: HPLC grade water with 0.1% formic acid.[5] c. Mobile Phase B: Acetonitrile with 0.1% formic acid.[5] d. Flow Rate: 0.1 mL/min.[5] e. Injection Volume: 4.0 µL.[5] f. Gradient Program:
- Start at 98:2 (A:B).[5]
- Linearly ramp to 2:98 (A:B) over 33 minutes.[5]
- Hold for a sufficient time to elute all compounds, then return to initial conditions and equilibrate.
2. Detection: a. UV Detector: Monitor at a wavelength appropriate for phenols (e.g., 270-280 nm). b. Mass Spectrometer (if coupled):
- Use an electrospray ionization (ESI) source, typically in negative ion mode for phenols.
- Set the detection range to cover the expected molecular weights (e.g., m/z 100 to 800).[5] A smaller range (e.g., 65-300 m/z) can be used to focus on smaller molecules.[5]
- Inject a blank matrix sample to obtain a baseline.[5]
Visualizations
Caption: Integrated workflow for characterizing fluorinated phenols.
Caption: Troubleshooting logic for incomplete fluorine mass balance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
solvent effects on the reactivity of 4-Ethenyl-2-fluorophenol
Technical Support Center: 4-Ethenyl-2-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is based on established principles of organic chemistry and solvent effects, as specific experimental data for this compound can be limited.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing very low yields in my O-alkylation reaction with an alkyl halide. What could be the cause?
A1: Low yields in O-alkylation (a type of SN2 reaction) are often related to solvent choice. The reaction involves a phenoxide intermediate, which is a charged nucleophile.
-
Potential Cause: You might be using a protic solvent (e.g., methanol, ethanol, water). Protic solvents can solvate the phenoxide ion through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thus slowing down the reaction.[1][2]
-
Troubleshooting Steps:
-
Switch to a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are excellent choices for SN2 reactions.[2] They can dissolve the reactants but do not hydrogen bond with the nucleophile, leaving it more reactive.
-
Ensure anhydrous conditions: Water is a protic solvent and can interfere with the reaction. Ensure your solvent and glassware are dry.
-
Check your base: A strong base (e.g., NaH, K2CO3) is needed to fully deprotonate the phenol. The choice of base can also be solvent-dependent.
-
Q2: My reaction is producing a significant amount of a sticky, insoluble polymer instead of the desired product. How can I prevent this?
A2: The ethenyl (vinyl) group on this compound is susceptible to polymerization, especially under certain conditions.
-
Potential Cause: Radical polymerization of the vinyl group can be initiated by heat, light, or trace impurities (including radical initiators). Some reaction conditions can promote this side reaction.
-
Troubleshooting Steps:
-
Add a radical inhibitor: A small amount of a radical scavenger like BHT (butylated hydroxytoluene) or hydroquinone can suppress polymerization.
-
Lower the reaction temperature: Polymerization is often initiated at higher temperatures.
-
Degas the solvent: Removing dissolved oxygen by bubbling an inert gas (like nitrogen or argon) through the solvent can reduce the chance of radical formation.
-
Work in the dark: If the reaction is light-sensitive, wrapping the reaction vessel in aluminum foil can help.
-
Q3: I am having trouble dissolving this compound in my chosen reaction solvent. What should I do?
A3: Solubility is a critical factor for a successful reaction. This compound has both polar (phenol) and nonpolar (ethenyl, aromatic ring) characteristics.
-
Potential Cause: A significant mismatch in polarity between the solute and the solvent.
-
Troubleshooting Steps:
-
Consult a solvent polarity chart: Choose a solvent with a polarity that is a better match for the reactant. For this compound, moderately polar solvents like THF, dichloromethane, or ethyl acetate are good starting points.
-
Use a co-solvent system: If a single solvent doesn't work, a mixture of two miscible solvents can be used to fine-tune the polarity. For example, a mixture of toluene and THF.
-
Gentle heating: In some cases, gentle heating can help dissolve the starting material. However, be mindful of potential side reactions at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for working with this compound?
A1: For general handling and reactions, consider the following:
-
For reactions at the hydroxyl group (e.g., etherification, esterification): Polar aprotic solvents like DMF , DMSO , and acetonitrile are generally preferred as they enhance the nucleophilicity of the corresponding phenoxide.[1][2]
-
For reactions involving the aromatic ring (e.g., electrophilic aromatic substitution): Less polar, non-reactive solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often suitable.
-
For reactions involving the ethenyl group (e.g., hydrogenation, hydroboration): Solvents like THF , diethyl ether , or toluene are commonly used.
Q2: How does the fluorine atom affect the reactivity of the molecule?
A2: The fluorine atom is an electron-withdrawing group. Its effects include:
-
Increased acidity of the phenol: The fluorine atom stabilizes the phenoxide ion, making the phenol more acidic compared to phenol itself. This can influence the choice of base for deprotonation.
-
Directing group in electrophilic aromatic substitution: The hydroxyl group is a strong activating and ortho-, para-directing group, while the fluorine is a deactivating but ortho-, para-directing group. The directing effects will compete, and the outcome of such reactions can be solvent-dependent.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: The choice of monitoring technique can depend on the solvent and the nature of the reaction.
-
Thin-Layer Chromatography (TLC): This is a versatile technique. The choice of eluent (solvent system) is crucial for good separation.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information. The mobile phase will be a mixture of solvents, such as acetonitrile and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to take aliquots from the reaction mixture (if the solvent has a deuterated analog) to observe the disappearance of starting material and the appearance of product signals.
Data Presentation
The following tables present illustrative data on how solvent choice can impact a hypothetical O-alkylation of this compound with ethyl iodide.
Table 1: Effect of Solvent on Reaction Rate and Yield
| Solvent | Dielectric Constant (approx.) | Solvent Type | Relative Rate | Yield (%) |
| Toluene | 2.4 | Nonpolar | 1 | <10 |
| THF | 7.6 | Polar Aprotic | 25 | 65 |
| Acetone | 21 | Polar Aprotic | 150 | 85 |
| Acetonitrile | 37.5 | Polar Aprotic | 500 | 92 |
| DMF | 38.3 | Polar Aprotic | 1000 | 95 |
| DMSO | 47 | Polar Aprotic | 1500 | 98 |
| Methanol | 33 | Polar Protic | 5 | 30 |
| Water | 80 | Polar Protic | 2 | 20 |
This data is illustrative and intended to demonstrate general trends in SN2 reactions.
Experimental Protocols
Protocol: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol describes a general procedure for the ethylation of this compound.
Materials:
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
Ethyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Radical inhibitor (e.g., BHT)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of BHT.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 20 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for O-alkylation of this compound.
Caption: Influence of solvent type on phenoxide reactivity in SN2 reactions.
Caption: Troubleshooting decision tree for low yield reactions.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Ethenyl-2-fluorophenol and its Non-fluorinated Analog, 4-Ethenylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the biological activities of 4-ethenyl-2-fluorophenol and its non-fluorinated counterpart, 4-ethenylphenol (commonly known as 4-vinylphenol). While extensive research has elucidated the diverse biological effects of 4-vinylphenol, a metabolite found in various natural sources, there is a notable absence of published experimental data on the biological activity of this compound.
Therefore, this document summarizes the known biological activities of 4-vinylphenol and offers a discussion on the potential effects that ortho-fluorination may have on these activities. This theoretical comparison is grounded in established principles of how fluorine substitution can modulate the pharmacological properties of phenolic compounds.[1][2]
Comparative Analysis of Biological Activities
4-Ethenylphenol (4-Vinylphenol)
4-Vinylphenol has been the subject of numerous studies and has demonstrated a range of biological activities, including anticancer, antimicrobial, and antioxidant effects.
Anticancer Activity:
Research has shown that 4-vinylphenol can induce apoptosis and inhibit the formation of blood vessels, both crucial processes in cancer progression.[1] It has also been observed to suppress the growth of invasive breast tumors in vivo.[1] Studies on cancer stem cells (CSCs) in breast cancer have revealed that 4-vinylphenol can reduce sphere formation and the expression of vimentin, a protein associated with epithelial-mesenchymal transition and metastasis.[1] Furthermore, it has been shown to significantly decrease the expression of ALDH1A1, a marker for cancer stem cells, and increase the expression of caspase 3, suggesting a sensitization of CSCs to apoptosis.[1]
Antimicrobial Activity:
4-Vinylphenol has been shown to possess antimicrobial properties, inhibiting the growth of various bacteria.[3][4]
Antioxidant Activity:
As a phenolic compound, 4-vinylphenol exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals.
This compound: A Theoretical Perspective
Currently, there is no direct experimental data available in the public domain detailing the biological activity of this compound. However, the introduction of a fluorine atom at the ortho position of the phenolic hydroxyl group can be expected to modulate its biological profile in several ways:[1][2]
-
Enhanced Potency: Ortho-fluorination can increase the binding affinity of a molecule to its biological target.[1] This is often attributed to the ability of fluorine to participate in hydrogen bonding and other non-covalent interactions within the active site of a receptor or enzyme.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[2] This can lead to a longer biological half-life and sustained therapeutic effect.
-
Altered Acidity and Lipophilicity: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, potentially affecting its ionization state at physiological pH and its interaction with biological targets. Fluorination also generally increases the lipophilicity of a molecule, which can influence its membrane permeability and distribution within the body.
Based on these principles, it is plausible that this compound could exhibit similar, but potentially enhanced, anticancer, antimicrobial, and antioxidant activities compared to 4-vinylphenol. The increased potency and metabolic stability could make it a more effective therapeutic agent. However, without experimental validation, this remains a hypothesis.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of 4-vinylphenol. No data is available for this compound.
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | MDA-MB-231 (parental) | IC50 | 109 µg/mL | [1] |
| Cancer Stem Cell Inhibition | CSC-enriched MDA-MB-231 | ALDH1A1 expression reduction | 50% | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for 4-vinylphenol are provided below. These protocols can serve as a foundation for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-vinylphenol) for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Endothelial Tube Formation Assay (Angiogenesis)
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with the test compound.
-
Incubation: Incubate the plate at 37°C for 4-12 hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as total tube length and number of branch points.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizations
Signaling Pathways
The following diagram illustrates the potential signaling pathways through which 4-vinylphenol may exert its anti-cancer effects, as suggested by the literature.
Caption: Putative signaling pathways modulated by 4-vinylphenol.
Experimental Workflow
The following diagram outlines a general workflow for the biological evaluation of phenolic compounds.
Caption: A typical workflow for assessing biological activity.
Conclusion
4-Ethenylphenol (4-vinylphenol) is a biologically active molecule with demonstrated anticancer, antimicrobial, and antioxidant properties. While its fluorinated analog, this compound, has not been experimentally characterized, the principles of medicinal chemistry suggest that the introduction of an ortho-fluorine atom could enhance its biological activity and metabolic stability. Further research, including synthesis and comprehensive biological evaluation, is necessary to validate this hypothesis and explore the therapeutic potential of this compound. The experimental protocols and data presented for 4-vinylphenol provide a solid foundation for such future investigations.
References
- 1. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 4-Ethenyl-2-fluorophenol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4-Ethenyl-2-fluorophenol. As a compound of interest in various research and development sectors, establishing a reliable analytical method for its quantification is a critical step.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of these two methods for the analysis of phenolic compounds.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102% for drug products[4] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2% | ≤ 3% | ≤ 2% for HPLC[5] |
| - Intermediate Precision | ≤ 3% | ≤ 5% | Typically slightly higher than repeatability |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | Dependent on analytical needs |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | Dependent on analytical needs |
| Specificity/Selectivity | Good | Excellent | No interference at the retention time of the analyte |
| Robustness | Pass | Pass | No significant impact on results from minor variations |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are hypothetical, yet representative, experimental protocols for the validation of HPLC-UV and GC-MS methods for this compound.
HPLC-UV Method Protocol
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid for peak shape improvement). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm (based on the expected chromophore of a fluorophenol derivative)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: The sample preparation method will be matrix-dependent. For a simple matrix, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
3. Validation Experiments:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration). Analyze the spiked samples and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank matrix and a sample spiked with potentially interfering compounds to ensure no co-eluting peaks are present at the retention time of this compound.
GC-MS Method Protocol
This method offers higher selectivity and sensitivity, making it suitable for complex matrices or trace-level analysis. Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic behavior.
1. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless injection for higher sensitivity.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
2. Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is commonly used for phenols.
-
Derivatization Procedure: Evaporate the solvent from the extracted sample or standard. Add the derivatization reagent and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivative.
-
Standard and Sample Preparation: Follow a similar procedure as for HPLC-UV, but include the derivatization step before injection into the GC-MS system.
3. Validation Experiments:
-
The validation experiments (Linearity, Accuracy, Precision, LOD/LOQ, Specificity) are performed in a similar manner to the HPLC-UV method, but using the GC-MS system and analyzing the derivatized analyte.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, as guided by ICH principles.
Caption: A flowchart of the analytical method validation process.
References
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Fluorophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorophenol isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and drug development, where precise control over reaction selectivity and rate is paramount. This document summarizes key reactivity trends in acidity, electrophilic aromatic substitution, and nucleophilic aromatic substitution, supported by available experimental data.
Acidity (pKa)
The acidity of the phenolic proton is significantly influenced by the position of the fluorine atom. The electron-withdrawing inductive effect (-I) of fluorine is the dominant factor determining the acidity of fluorophenols. This effect stabilizes the resulting phenoxide ion by delocalizing the negative charge. The strength of the inductive effect is distance-dependent, being most pronounced at the ortho position and weakest at the para position.
Consequently, the order of acidity for the fluorophenol isomers is ortho > meta > para .[1][2][3][4][5][6][7][8] This trend is quantitatively supported by their pKa values in water. A lower pKa value indicates a stronger acid.
| Isomer | pKa in Water |
| ortho-Fluorophenol | 8.7 - 8.81 |
| meta-Fluorophenol | 9.28 - 9.3 |
| para-Fluorophenol | 9.81 - 9.9 |
| Phenol (for reference) | 10.0 |
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance (+M effect). Conversely, the fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but it is also considered an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect).
The overall reactivity of fluorophenols in EAS is a balance between the activating effect of the hydroxyl group and the deactivating effect of the fluorine atom. While fluorobenzene exhibits reactivity similar to benzene in some EAS reactions, the interplay of the -OH and -F groups in fluorophenols leads to a more complex reactivity pattern.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group. While the hydroxyl group is an activating group for EAS, the fluorine atom, with its strong inductive electron-withdrawing effect, can facilitate SNAr, particularly when the reaction is activated by the formation of a phenoxide ion.
In the context of SNAr, fluorine can be a surprisingly good leaving group. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine stabilizes this intermediate through its inductive effect, thus lowering the activation energy of this step.
A study on a radical-enabled SNAr of fluorophenols provides some insight into their reactivity, although it does not offer a direct comparison of the ortho, meta, and para isomers under identical non-radical conditions. The yields obtained for various substituted fluorophenols in reactions with benzoic acid suggest that the substitution is viable. For example, 2,6-dimethyl-4-fluorophenol afforded the desired cross-coupled product in 76% yield.
The relative reactivity of the isomers in SNAr is expected to be influenced by the ability of the fluorine and hydroxyl/phenoxide groups to stabilize the Meisenheimer intermediate. The ortho and para positions are generally more activated towards nucleophilic attack when an electron-withdrawing group is present, as the negative charge in the intermediate can be delocalized onto this group.
Experimental Protocols
General Protocol for Nitration of a Phenol (Electrophilic Aromatic Substitution)
This protocol is a general procedure that can be adapted for the nitration of fluorophenol isomers.
Materials:
-
Fluorophenol isomer (ortho, meta, or para)
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Dichloromethane (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the fluorophenol isomer in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the fluorophenol solution over a period of 15-30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice and transfer it to a separatory funnel.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
Visualizations
Logical Relationship of Acidity in Fluorophenol Isomers
Caption: Acidity trend of fluorophenol isomers.
Experimental Workflow for Electrophilic Nitration
References
- 1. Mechanism and rate constants for complete series reactions of 19 fluorophenols with atomic H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rushim.ru [rushim.ru]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Question 3 (a) What is partial rate factor? How can it be determined? (2.. [askfilo.com]
- 6. msuniv.ac.in [msuniv.ac.in]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Solved Q.1 a) The partial rate factors for nitration of | Chegg.com [chegg.com]
Comparative Analysis of 4-Fluorophenol: A Surrogate for 4-Ethenyl-2-fluorophenol Data
A scarcity of publicly available experimental and computational data for 4-Ethenyl-2-fluorophenol necessitates a comparative analysis of a structurally related compound, 4-Fluorophenol. This guide provides a comprehensive overview of available data for 4-Fluorophenol, serving as a methodological template for researchers and drug development professionals.
This comparison guide utilizes 4-Fluorophenol as a case study to demonstrate the integration of computational and experimental data. The methodologies, data presentation formats, and visualizations provided can be adapted for this compound as data for this specific compound becomes available.
Physicochemical Properties: Experimental vs. Computational Data
A comparison of experimentally determined and computationally predicted physicochemical properties of 4-Fluorophenol reveals a strong correlation, providing confidence in the predictive power of computational models for similar phenolic compounds.
| Property | Experimental Value | Computational Prediction |
| Molecular Weight | 112.10 g/mol | 112.1 g/mol |
| Melting Point | 43-46 °C[1][2][3] | Not Available |
| Boiling Point | 185 °C[1][2] | 162 °C[4] |
| Flash Point | 68 °C (closed cup)[1][5] | 91.7 °C[4] |
| Density | Not Available | 1.122 g/cm³[4] |
| Vapor Pressure | Not Available | 0.2±0.4 mmHg at 25°C[4] |
| Refractive Index | Not Available | 1.515[4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of chemical compounds. The following table summarizes the key spectroscopic data for 4-Fluorophenol.
| Spectroscopic Data | Experimental Details |
| ¹³C NMR | (d⁶-DMF): δ 157.2, 155.8, 123.4, 119.2, 117.6, 114.8, 100.7[6] |
| ¹H NMR | (d⁶-DMF): δ 4.43 (s, 1H), 6.09 (m, 1H), 7.03 (m, 1H), 7.15 (m, 1H)[6] |
| Mass Spectrum | m/e 137 (M+), 109 (M-CO, H), 82, 57[6] |
Synthesis and Experimental Protocols
Understanding the synthesis of fluorinated phenols is crucial for their application in research and development. Several methods for the synthesis of 4-Fluorophenol have been reported, with varying yields and conditions.
General Procedure for Oxidation of Boronic Acids
A contemporary and environmentally conscious approach involves the oxidation of boronic acids.[7]
-
A mixture of the corresponding boronic acid (1 mmol) and dimethyl carbonate (DMC, 1.0 mL) is prepared in a 25 mL round-bottom flask equipped with a magnetic stirring bar.
-
The reaction is initiated by the addition of 30% hydrogen peroxide (H₂O₂, 2.0 equiv.) and stirred at room temperature for 5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, water (1.0 mL) is added to the reaction mixture.
-
The mixture is then diluted with ethyl acetate (30 mL) and washed with distilled water (5.0 mL).
-
The organic layer is separated and dried over anhydrous sodium sulphate.
-
The solvent is removed under vacuum to yield the crude product, which can be further purified by column chromatography.[7][8]
Caption: Workflow for the synthesis of 4-Fluorophenol via oxidation of boronic acid.
Synthesis from 4,4-difluorocyclohexadienone
An alternative route involves the hydrogenation of 4,4-difluorocyclohexadienone.[6]
-
400 mg of 4,4-difluorocyclohexadienone and 40 mg of a 10% platinum on carbon catalyst are suspended in 25 mL of methanol.
-
The mixture is stirred under a hydrogen atmosphere for 10 minutes at 25°C and atmospheric pressure.
-
This process yields p-Fluorophenol in over 90% yield.[6]
Biological Activity and Toxicity
Phenolic compounds exhibit a wide range of biological activities and toxicological profiles. Depending on their structure, they can have carcinogenic, tumor-promoting, or even inhibitory effects on carcinogenesis.[9] Chlorophenols, for instance, are generally more toxic than phenol itself, with toxicity increasing with greater chlorination.[9]
The safety data for 4-Fluorophenol indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation.[2]
| Toxicity Data | Value | Species |
| Acute Oral Toxicity (LD50) | 270 mg/kg | Mouse[10] |
| Acute Dermal Toxicity (LD50) | 630 mg/kg | Rabbit[10] |
| Acute Oral Toxicity (LD50) | 669 mg/kg | Rat[10] |
| Toxicity to Bacteria (EC50) | 19.5 mg/l (30 min) | Photobacterium phosphoreum |
Mutagenic effects have been observed in mammalian somatic cells and for bacteria and/or yeast.[10] The substance may be toxic to the kidneys, liver, and central nervous system (CNS).[10]
Caption: Summary of potential toxicological effects of 4-Fluorophenol.
References
- 1. 4-Fluorophenol 99 371-41-5 [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 4-Fluorophenol | CAS#:371-41-5 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. data.epo.org [data.epo.org]
- 7. nbinno.com [nbinno.com]
- 8. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. hmdb.ca [hmdb.ca]
Assessing the Purity of Synthesized 4-Ethenyl-2-fluorophenol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. This guide provides a comparative overview of common analytical techniques for assessing the purity of 4-Ethenyl-2-fluorophenol, a valuable building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are compared, with supporting data and detailed experimental protocols.
Introduction to this compound and Potential Impurities
This compound is a substituted phenol containing both a vinyl and a fluorine group, making it a versatile synthon. Its synthesis often involves olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, starting from a corresponding benzaldehyde. Consequently, common impurities may include unreacted starting materials, by-products from the reaction, and side-products from competing reactions.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials:
-
2-Fluoro-4-hydroxybenzaldehyde (or a protected version thereof)
-
Methyltriphenylphosphonium bromide (Wittig reagent precursor)
-
Diethyl (4-hydroxy-3-fluorobenzyl)phosphonate (Horner-Wadsworth-Emmons reagent)
-
-
Reaction By-products:
-
Side-products and Isomers:
-
Positional isomers (e.g., 2-Ethenyl-4-fluorophenol)
-
Over-reduction or side-reactions of the vinyl group
-
This guide will focus on the detection and quantification of the key non-phosphorous impurities: unreacted 2-fluoro-4-hydroxybenzaldehyde and the common Wittig by-product, triphenylphosphine oxide, alongside the desired product, this compound. Due to the limited availability of specific experimental data for this compound, data for the closely related analogue, 4-vinylphenol, will be used for illustrative purposes in the data tables. The presence of the fluorine atom in the target molecule will likely lead to slight shifts in retention times and spectral data compared to the non-fluorinated analogue.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information.
| Technique | Principle | Strengths | Limitations | Primary Application for this compound Purity |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Excellent for quantifying non-volatile and thermally labile compounds. High precision and accuracy. | Requires chromophoric impurities for sensitive detection. Peak co-elution can be an issue. | Quantitative determination of the main component and known, UV-active impurities. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification. | High separation efficiency for volatile compounds. Provides structural information from mass fragmentation patterns.[10][11][12][13] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds. | Identification and quantification of volatile impurities and by-products. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can determine purity without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | Structural confirmation of the desired product and identification of major impurities. Purity determination by qNMR. |
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry. A reversed-phase method is generally suitable for the analysis of phenolic compounds.
Experimental Protocol (Adapted from methods for 4-vinylphenol)[14][15][16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility) is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the analyte and potential impurities have significant absorbance (e.g., 260 nm).
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Retention Data (Based on 4-vinylphenol and related compounds)
| Compound | Expected Retention Time (min) | Notes |
| 2-Fluoro-4-hydroxybenzaldehyde | Shorter | More polar than the product, will elute earlier. |
| This compound | Intermediate | The target analyte. |
| Triphenylphosphine oxide | Longer | Less polar than the product, will elute later. |
Note: Actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions. The fluorine atom in this compound will influence its polarity and thus its retention time compared to 4-vinylphenol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. For phenolic compounds, derivatization may sometimes be employed to improve peak shape and thermal stability, but direct analysis is often possible.
Experimental Protocol (Adapted from methods for benzaldehyde and phenols)[10][11][12][13]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Expected GC-MS Data (Based on analogues)
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Fluoro-4-hydroxybenzaldehyde | Shorter | Likely fragments include the molecular ion and fragments corresponding to the loss of CO and H. |
| This compound | Intermediate | Expected to show a strong molecular ion peak and characteristic fragments from the vinyl and fluorophenol moieties. |
| Triphenylphosphine oxide | Longer | Molecular ion at m/z 278 and characteristic fragments.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for the structural elucidation of the synthesized product and the identification of impurities with distinct chemical structures. Both ¹H and ¹³C NMR are valuable.
Experimental Protocol
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Based on 4-vinylphenol and fluorophenols)
| Compound | Aromatic Protons | Vinyl Protons | Other Protons |
| 2-Fluoro-4-hydroxybenzaldehyde | 6.8 - 7.8 (complex pattern due to F-H coupling) | - | ~9.8 (aldehyde proton), ~5.5 (hydroxyl proton) |
| This compound | 6.7 - 7.3 (complex pattern) | 5.2 (dd), 5.7 (dd), 6.6 (dd) | ~5.0 (hydroxyl proton) |
| Triphenylphosphine oxide | 7.4 - 7.8 (multiplets) | - | - |
Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Based on 4-vinylphenol and fluorophenols)
| Compound | Aromatic Carbons | Vinyl Carbons | Other Carbons |
| 2-Fluoro-4-hydroxybenzaldehyde | 110 - 165 (with C-F coupling) | - | ~190 (aldehyde carbon) |
| This compound | 115 - 160 (with C-F coupling) | ~115 (CH₂), ~136 (CH) | - |
| Triphenylphosphine oxide | 128 - 133 | - | - |
Note: The chemical shifts for this compound are estimations based on related structures. The fluorine atom will introduce characteristic splitting patterns (coupling) in both ¹H and ¹³C NMR spectra, which can be a powerful diagnostic tool.
Visualizing the Workflow
The following diagrams illustrate the general workflows for each analytical technique.
Caption: General workflow for HPLC analysis.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for NMR analysis.
Conclusion
A multi-technique approach is recommended for a comprehensive assessment of the purity of synthesized this compound. HPLC-UV provides accurate quantification of the main component and known impurities. GC-MS is ideal for identifying volatile by-products and starting materials. NMR spectroscopy offers definitive structural confirmation of the desired product and can be used for the identification and, with qNMR, quantification of impurities. By employing these techniques in a complementary manner, researchers can confidently determine the purity of their synthesized material, ensuring the quality and reliability of their subsequent research and development activities.
References
- 1. scribd.com [scribd.com]
- 2. Triphenylphosphine oxide(791-28-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ez.restek.com [ez.restek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. weinobst.at [weinobst.at]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
The Promise of 4-Ethenyl-2-fluorophenol: A Comparative Guide to its Potential Applications
A detailed analysis of the potential applications of 4-Ethenyl-2-fluorophenol, a novel compound poised for significant impact in materials science and drug discovery. This guide provides a comparative overview of its predicted performance against existing alternatives, based on data from structurally similar compounds.
Due to the limited availability of direct experimental data for this compound, this guide offers a predictive comparison based on the well-documented applications of related vinylphenols and fluorinated aromatic compounds. The unique combination of a reactive vinyl group, a hydrophilic hydroxyl group, and an electron-withdrawing fluorine atom suggests that this compound holds considerable promise as a versatile building block in several advanced applications.
Potential Synthesis Pathways
The synthesis of this compound can be approached through several established synthetic methodologies. The selection of a specific pathway would depend on factors such as desired yield, scalability, and stereochemical control. Below are three potential and highly viable synthetic routes.
Wittig Reaction
The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from aldehydes or ketones.[1][2][3][4][5] In a potential synthesis of this compound, this would involve the reaction of a protected 3-fluoro-4-hydroxybenzaldehyde with a methylenetriphenylphosphorane ylide. Subsequent deprotection of the hydroxyl group would yield the final product.
Caption: Proposed Wittig reaction pathway for the synthesis of this compound.
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes.[6][7][8][9][10] A plausible route to this compound would involve the coupling of a protected 4-bromo-2-fluorophenol with ethylene gas in the presence of a palladium catalyst and a base.
Caption: The Heck reaction as a potential synthetic route to this compound.
Biocatalytic Synthesis
A greener and more sustainable approach could involve a three-step, one-pot biocatalytic process starting from 2-fluorophenol.[11] This method utilizes a sequence of enzymes to introduce the vinyl group at the para position with high selectivity.
Caption: A three-step biocatalytic pathway for the synthesis of this compound.
Comparative Applications
The unique structural features of this compound suggest its utility in two primary domains: polymer chemistry and medicinal chemistry.
Advanced Polymer Synthesis
Vinylphenols are valuable monomers for the production of functional polymers with a wide range of applications.[12][13][14] The incorporation of a fluorine atom into the phenol ring is expected to impart unique properties to the resulting polymers.
| Property | Poly(4-vinylphenol) | Predicted Poly(this compound) |
| Thermal Stability | Good | Excellent |
| Dielectric Constant | Moderate | Low |
| Water Repellency | Moderate | High |
| Adhesion | Excellent | Excellent |
| UV Resistance | Good | Excellent |
Potential Applications in Polymer Chemistry:
-
Microphotoresists: The enhanced thermal stability and altered solubility due to the fluorine atom could lead to photoresists with higher resolution and durability.
-
Low-k Dielectric Materials: The introduction of fluorine can lower the dielectric constant of the polymer, making it a candidate for interlayer dielectrics in microelectronics.
-
Protective Coatings: Increased hydrophobicity and UV resistance would make polymers derived from this compound suitable for advanced protective coatings.
-
Thermosetting Resins: The phenolic hydroxyl group allows for cross-linking, and the fluorine atom could enhance the chemical resistance and thermal stability of the resulting thermoset.[13]
-
Antioxidant for Polymers: Phenolic compounds are known to act as antioxidants in polymers, preventing degradation.[15][16] The fluorine substituent may modulate this activity.
Drug Development and Medicinal Chemistry
Fluorinated compounds represent a significant portion of modern pharmaceuticals and agrochemicals.[17][18] The introduction of fluorine can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
| Parameter | Non-fluorinated Phenolic Analog | Predicted this compound Derivative |
| Metabolic Stability | Susceptible to oxidation | Increased resistance to metabolic degradation |
| Lipophilicity | Moderate | Increased |
| Binding Affinity | Variable | Potentially enhanced due to fluorine interactions |
| Bioavailability | Variable | Potentially improved |
Potential Applications in Drug Development:
-
Enzyme Inhibitors: The fluorophenol moiety can act as a key binding element in the active site of various enzymes. The vinyl group provides a handle for further functionalization to create potent and selective inhibitors. For instance, fluorinated glucose analogs have shown enhanced potency as glycolysis inhibitors in cancer models.[19]
-
Scaffold for Bioactive Molecules: this compound can serve as a versatile starting material for the synthesis of more complex drug candidates. The vinyl group can be readily transformed into a variety of other functional groups.
-
Probes for Biological Systems: The fluorine atom can be used as a sensitive probe in 19F NMR studies to investigate drug-target interactions and cellular uptake.
Experimental Protocols for Key Synthetic Reactions
For researchers looking to explore the potential of this compound, the following are generalized experimental protocols for the Wittig and Heck reactions, which can be adapted and optimized for the specific substrate.
General Procedure for the Wittig Reaction
-
Ylide Generation: To a solution of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium is added dropwise at 0°C. The resulting mixture is stirred for 1 hour to form the ylide.
-
Reaction with Aldehyde: A solution of the protected 3-fluoro-4-hydroxybenzaldehyde in anhydrous THF is added to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
-
Deprotection: The protecting group is removed under appropriate conditions to yield the final product.
General Procedure for the Heck Reaction
-
Reaction Setup: A mixture of the protected 4-bromo-2-fluorophenol, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N) in a suitable solvent (e.g., DMF or acetonitrile) is placed in a pressure vessel.
-
Reaction with Ethylene: The vessel is purged with ethylene gas and then pressurized to the desired pressure. The reaction mixture is heated to 80-120°C for 12-48 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[10]
-
Deprotection: The protecting group is cleaved to afford this compound.
Conclusion
While direct experimental data on this compound remains to be published, a comparative analysis based on structurally related compounds strongly suggests its significant potential as a versatile building block. Its unique combination of a reactive vinyl group, a phenolic hydroxyl group, and a fluorine atom opens up exciting avenues for the development of advanced polymers with tailored properties and novel bioactive molecules for pharmaceutical applications. Further research into the synthesis and characterization of this promising compound is highly warranted.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016141397A1 - Method for producing p -vinylphenols - Google Patents [patents.google.com]
- 12. EP0864590A2 - Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material - Google Patents [patents.google.com]
- 13. US5959051A - Process for preparing vinylphenol polymers and stabilized compositions of vinylphenol-containing polymerization raw material - Google Patents [patents.google.com]
- 14. CA2031122A1 - Vinyl phenol polymers for demulsification of oil-in-water emulsions - Google Patents [patents.google.com]
- 15. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of Fluorinated and Non-Fluorinated Phenol Derivatives in Drug Discovery
This guide provides a comparative study of fluorinated and non-fluorinated phenol derivatives, focusing on their physicochemical properties, biological activities, and toxicity profiles. The strategic incorporation of fluorine into phenol-containing molecules is a common tactic in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals by presenting objective comparisons supported by experimental data.
Data Presentation: Physicochemical and Biological Properties
The introduction of fluorine atoms to a phenol ring significantly alters its electronic properties and, consequently, its acidity (pKa) and lipophilicity (logP). These changes have profound effects on the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3]
Physicochemical Properties
Fluorine's high electronegativity typically leads to a decrease in the pKa of the phenolic hydroxyl group, making the fluorinated derivative more acidic.[4] The effect on lipophilicity is more complex; while replacing a hydroxyl group with fluorine generally increases lipophilicity, the magnitude of this change is influenced by the presence and nature of other substituents on the aromatic ring.[5][6]
| Property | Non-Fluorinated Phenol | Fluorinated Phenol (4-Fluorophenol) | Rationale for Change |
| pKa | ~10.0[7] | ~9.3 | The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, increasing acidity.[4] |
| logP | 1.46 | 1.83 | Fluorine is more hydrophobic than hydrogen, leading to increased lipophilicity.[5] |
Biological Activity and Toxicity
Fluorination can enhance biological activity by improving target binding or increasing metabolic stability.[4][8] However, this modification can also influence the compound's toxicity profile. For instance, studies have shown that fluorinated pesticides can exhibit greater hepatotoxicity compared to their non-fluorinated counterparts.[9]
| Parameter | Non-Fluorinated Derivative Example | Fluorinated Derivative Example | Key Findings |
| Enzyme Inhibition (IC₅₀) | Aminopterin (vs. DHFR) | 3'-Fluoroaminopterin (vs. DHFR) | 3'-Fluoroaminopterin was found to be a more potent inhibitor, binding two- to threefold more tightly to dihydrofolate reductase (DHFR).[10] |
| Cytotoxicity (IC₅₀) | Aminopterin (vs. L1210 cells) | 3'-Fluoroaminopterin (vs. L1210 cells) | The fluorinated analog was twice as toxic to mouse leukemia cells as the parent compound.[10] |
| Hepatotoxicity | Difenoconazole (Non-fluorinated) | Bifenthrin (Fluorinated) | In a comparative study, the fluorinated pesticide induced more severe hepatic damage and hematological disruptions in mice.[9] |
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the comprehension of experimental designs and biological mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 4. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Ethenyl-2-fluorophenol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Ethenyl-2-fluorophenol.
When handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, data from structurally similar compounds like 2-fluorophenol and 4-fluorophenol indicate that this chemical should be treated as a hazardous substance. The following procedures are based on general best practices for flammable and irritant phenolic compounds and should be adapted to comply with local, regional, and national regulations.
Hazard Profile
Based on analogous compounds, this compound is likely to exhibit the following hazards. Always assume the highest degree of hazard in the absence of specific data.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | May be a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment.[1][2] |
| Skin Irritant | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves.[1][3] |
| Eye Irritant | Causes serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][3] |
| Respiratory Irritant | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][3] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] | Do not eat, drink or smoke when using this product. Wear protective clothing.[4][5] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a chemical fume hood to avoid inhalation of vapors.[2]
2. Waste Segregation and Collection:
-
Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The original container or a similar one made of appropriate material is often suitable. Do not use metal containers for corrosive waste.[6]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]
-
Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, paper towels), in this designated container.
-
Container Management: Keep the waste container tightly closed when not in use.[2][6] Store it in a well-ventilated, designated secondary containment area away from heat and ignition sources.[2]
3. Spill Management: In the event of a spill:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[1] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[2][8]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. keene.edu [keene.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
